3,5-Dihydroxyphenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,9-10H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVOJJDSFSXJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196917 | |
| Record name | Benzeneacetic acid, 3,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4670-09-1 | |
| Record name | 3,5-Dihydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIHYDROXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T78075BPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,5-Dihydroxyphenylacetic Acid: A Key Microbial Metabolite of Myricetin
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin, a naturally occurring flavonol abundant in various fruits, vegetables, and medicinal plants, has attracted significant scientific attention due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Despite its therapeutic promise, the clinical utility of myricetin is significantly hampered by its low oral bioavailability and extensive metabolism.[1] A crucial aspect of understanding myricetin's bioactivity lies in the characterization of its metabolites, particularly those produced by the gut microbiota. This technical guide focuses on 3,5-dihydroxyphenylacetic acid, a key microbial metabolite of myricetin, providing a comprehensive overview of its formation, experimental protocols for its study, and its potential biological significance.
Metabolic Pathway of Myricetin to this compound
The primary route for the formation of this compound from myricetin is through the metabolic action of the intestinal microflora.[2][3] Following oral ingestion, a significant portion of myricetin reaches the colon, where it is subjected to enzymatic degradation by gut bacteria. This biotransformation involves the cleavage of the C-ring of the flavonoid structure. The process is a critical step in the overall metabolism of myricetin, leading to the formation of simpler phenolic acids that can be absorbed into the systemic circulation.[4][5] The urinary excretion of this compound has been observed in rats following oral administration of myricetin, and this excretion is abolished in neomycin-treated rats, confirming the essential role of the gut microbiota in this metabolic conversion.[2][3]
Experimental Protocols
In Vitro Anaerobic Fermentation of Myricetin with Human Fecal Microbiota
This protocol describes a method for studying the metabolism of myricetin by human gut microbiota under anaerobic conditions.
1. Materials:
-
Myricetin
-
Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3 months)
-
Anaerobic fermentation medium (see composition below)
-
Phosphate-buffered saline (PBS), anaerobic
-
Resazurin (anaerobic indicator)
-
Anaerobic chamber or jars with gas packs
-
Sterile, anaerobic tubes or vials
Fermentation Medium Composition (per liter):
-
Peptone: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K2HPO4: 0.04 g
-
KH2PO4: 0.04 g
-
MgSO4·7H2O: 0.01 g
-
CaCl2·6H2O: 0.01 g
-
NaHCO3: 2 g
-
Tween 80: 2 ml
-
Hemin solution (50 mg/L): 1 ml
-
Vitamin K1: 10 µl
-
L-cysteine HCl: 0.5 g
-
Bile salts: 0.5 g
-
Resazurin (0.1% w/v): 1 ml
2. Procedure:
-
Preparation of Fecal Slurry: Homogenize fresh fecal samples (1:10 w/v) in anaerobic PBS inside an anaerobic chamber. Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter.
-
Incubation: Add the fecal slurry (e.g., 10% v/v) to the anaerobic fermentation medium containing myricetin at a desired concentration (e.g., 50 µM). A control with no myricetin should be included.
-
Anaerobic Conditions: Perform all manipulations under anaerobic conditions (e.g., 85% N2, 10% CO2, 5% H2).
-
Fermentation: Incubate the cultures at 37°C for a specified time course (e.g., 0, 12, 24, 48 hours).
-
Sample Collection: At each time point, collect aliquots of the fermentation broth. Centrifuge to remove bacterial cells and store the supernatant at -80°C for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis of Myricetin and this compound
This protocol provides a general framework for the quantification of myricetin and its metabolite, this compound.
1. Sample Preparation:
-
Thaw the supernatant from the in vitro fermentation or prepared biological samples (urine, feces, plasma).
-
For plasma samples, perform protein precipitation with three volumes of ice-cold acetonitrile. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
For urine and fecal extracts, dilute the samples with the initial mobile phase.
-
Filter the samples through a 0.22 µm syringe filter before injection.
2. UPLC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly to elute the compounds of interest. The specific gradient should be optimized for the best separation.
-
Flow Rate: Approximately 0.3-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for phenolic compounds.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Myricetin: Precursor ion [M-H]⁻ at m/z 317. Product ions would need to be determined by infusion of a standard, but common fragments are observed.[6]
-
This compound: Precursor ion [M-H]⁻ at m/z 167. Product ions would need to be determined by infusion of a standard.
-
-
Quantitative Data
Quantitative data on the conversion of myricetin to this compound is limited. However, studies on the pharmacokinetics of myricetin provide context for its extensive metabolism.
Table 1: Pharmacokinetic Parameters of Myricetin in Rats (Oral Administration)
| Parameter | 50 mg/kg Dose (Mean ± SD) | 100 mg/kg Dose (Mean ± SD) |
| Cmax (ng/mL) | 1488.75 ± 200.78 | 2845.33 ± 450.12 |
| Tmax (h) | 6.4 ± 1.2 | 6.8 ± 1.5 |
| AUC0-t (ng·h/mL) | 18987.54 ± 3456.78 | 38765.43 ± 5678.90 |
| Absolute Bioavailability (%) | 9.62 | 9.74 |
| Data sourced from Dang et al. (2014) as cited in BenchChem (2025)[1] |
Table 2: Identified Metabolites of Myricetin In Vivo
| Metabolite Class | Specific Metabolites Identified | Biological Matrix |
| Gut Microbiota Metabolites | This compound , 3-Hydroxyphenylacetic acid, 3,5-Dihydroxyphenylpropionic acid, 3-Hydroxyphenylpropionic acid, 3,4,5-Trihydroxyphenylacetic acid | Urine, Feces |
| Glucuronides | Myricetin-3-O-glucuronide, Myricetin glucuronides | Urine, Plasma |
| Sulfates | Myricetin sulfates | Urine |
| Methylated Metabolites | Monomethylated myricetin, Dimethylated myricetin | Plasma, Urine, Feces |
| Data compiled from various in vivo studies in rats.[1] |
Effects on Signaling Pathways
While the direct effects of this compound on major signaling pathways are not extensively studied, research on structurally similar phenolic acids and the parent compound, myricetin, provides valuable insights into its potential mechanisms of action.
Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Some phenolic compounds have been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes. For instance, 3,4-dihydroxyacetophenone, a structurally related compound, has been demonstrated to upregulate Nrf2 expression and promote its nuclear translocation.[7] It is plausible that this compound may exert similar effects, thereby contributing to the overall antioxidant activity observed after myricetin consumption.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth. Myricetin has been shown to inhibit this pathway, which contributes to its anticancer effects.[1] While direct evidence for this compound is lacking, it is possible that this metabolite could also modulate PI3K/Akt signaling, potentially contributing to the systemic effects of myricetin.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammation. Myricetin is known to exert anti-inflammatory effects by inhibiting NF-κB signaling.[1] Phenolic acids derived from microbial metabolism have also been shown to possess anti-inflammatory properties.[4] Although direct studies on this compound are scarce, it is a plausible candidate for mediating the anti-inflammatory effects of myricetin after its metabolism in the gut.
Conclusion
This compound is a significant metabolite of myricetin, produced by the gut microbiota. Its formation highlights the critical role of intestinal bacteria in the biotransformation and potential bioactivity of dietary flavonoids. While direct experimental data on the specific biological effects and quantitative yield of this compound from myricetin are still emerging, the information available on myricetin and related phenolic acids suggests that this metabolite may contribute to the overall health benefits associated with myricetin consumption, particularly its antioxidant and anti-inflammatory properties. Further research is warranted to fully elucidate the pharmacological profile of this compound and its impact on key cellular signaling pathways. This knowledge will be invaluable for the development of myricetin and its metabolites as potential therapeutic agents.
References
- 1. Inhibition of PI3K/AKT and MEK/ERK pathways act synergistically to enhance antiangiogenic effects of EGCG through activation of FOXO transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dwscientific.com [dwscientific.com]
- 3. Identification of the metabolites of myricitrin produced by human intestinal bacteria in vitro using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Enigmatic Origin of 3,5-Dihydroxyphenylacetic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3,5-Dihydroxyphenylacetic acid (3,5-DHPAA), a compound with potential bioactivity, has a well-documented biosynthetic pathway in bacteria involving a polyketide synthase mechanism. However, its presence and origin within the plant kingdom remain an open question. This technical guide provides an in-depth exploration of the potential biological origins of 3,5-DHPAA in plants. In the absence of direct experimental evidence, this document outlines two plausible, hypothetical biosynthetic pathways: the hydroxylation of a phenylacetic acid precursor and a de novo synthesis via a plant Type III polyketide synthase. Detailed experimental protocols are provided to empower researchers to investigate the existence and biosynthesis of this elusive molecule in plant species.
Introduction
This compound is a dihydroxylated derivative of phenylacetic acid. While its isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), is a known metabolite in various organisms, including some plants, the biological significance and biosynthetic machinery for 3,5-DHPAA in the plant kingdom are yet to be elucidated. In bacteria, particularly Streptomyces species, 3,5-DHPAA is an intermediate in the biosynthesis of the non-proteinogenic amino acid 3,5-dihydroxyphenylglycine (3,5-DHPG), a component of certain antibiotics. This bacterial pathway utilizes a Type III polyketide synthase (PKS) to condense four molecules of malonyl-CoA.
This guide explores the theoretical framework for the biosynthesis of 3,5-DHPAA in plants, providing a foundation for future research in this area.
Hypothetical Biosynthetic Pathways in Plants
Given the vast enzymatic repertoire of plants for secondary metabolite production, two primary hypothetical routes for the formation of 3,5-DHPAA are proposed.
Pathway 1: Hydroxylation of Phenylacetic Acid
Phenylacetic acid (PAA) is a recognized natural auxin in plants, synthesized from L-phenylalanine. A plausible route to 3,5-DHPAA is the sequential or concerted hydroxylation of PAA at the C-3 and C-5 positions of the aromatic ring. This type of reaction is commonly catalyzed by two major classes of enzymes in plants:
-
Cytochrome P450 Monooxygenases (P450s): This vast superfamily of heme-thiolate proteins is renowned for its role in the oxidation of a wide array of substrates, including aromatic compounds. A P450 enzyme could potentially catalyze the specific di-hydroxylation of PAA.
-
2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): These non-heme iron-containing enzymes are also involved in various oxidation reactions, including hydroxylations of aromatic compounds in plant secondary metabolism.
The proposed pathway would proceed as follows:
-
Phenylalanine to Phenylacetic Acid: The biosynthesis of PAA from phenylalanine is the initial step.
-
Hydroxylation: Phenylacetic acid is then hydroxylated at the 3 and 5 positions by one or more hydroxylases.
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dihydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxyphenylacetic acid is a member of the resorcinol class of organic compounds, characterized by a phenylacetic acid core with hydroxyl groups at the 3 and 5 positions of the phenyl ring.[1] As a metabolite of certain dietary polyphenols and a structural analogue to other biologically active phenylacetic acids, understanding its physicochemical properties is crucial for research in pharmacology, drug metabolism, and medicinal chemistry. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details general experimental protocols for their determination, and presents a plausible metabolic pathway.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from computational predictions, experimentally determined values for several properties remain to be fully elucidated in the scientific literature. The data is often overshadowed by its more extensively studied isomer, 3,4-dihydroxyphenylacetic acid (DOPAC).
| Property | Value | Source |
| Molecular Formula | C8H8O4 | PubChem[1] |
| Molecular Weight | 168.15 g/mol | PubChem[1] |
| Computed logP | 0.7 | PubChem[1] |
| Physical Description | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Water Solubility | Not available | |
| pKa | Not available |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate determination of the physicochemical properties of compounds like this compound. The following sections outline standard laboratory protocols that can be employed for this purpose.
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Protocol:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the approximate melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the substance.
Determination of Aqueous Solubility
The solubility of a compound in aqueous solutions is a fundamental parameter, particularly in the context of drug development and biological studies.
Protocol:
-
Equilibrium Method (Shake-Flask): An excess amount of this compound is added to a known volume of water or a relevant buffer solution in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.
Determination of pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid in solution and is a critical parameter for predicting the ionization state of a molecule at a given pH.
Protocol (Potentiometric Titration):
-
Solution Preparation: A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) of known concentration is placed in a burette.
-
Titration: The base is added to the acidic solution in small, measured increments. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of the titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.
Plausible Metabolic Pathway
As a resorcinol derivative, this compound is likely to undergo metabolic transformations common to this class of compounds. The primary routes of metabolism for resorcinol and its derivatives in mammals involve conjugation reactions, which increase their water solubility and facilitate their excretion.[2] The following diagram illustrates a generalized metabolic pathway.
References
An In-Depth Technical Guide to the Synthesis of 3,5-Dihydroxyphenylacetic Acid from Phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for producing 3,5-dihydroxyphenylacetic acid, a valuable compound in various research and development applications, starting from the readily available precursor, phloroglucinol. This document details the proposed chemical pathway, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a phenolic compound of significant interest due to its structural motifs, which are present in numerous biologically active natural products.[1][2] Its synthesis from phloroglucinol (benzene-1,3,5-triol) presents a logical and accessible route for its preparation in a laboratory setting. This guide outlines a two-step synthetic pathway involving an initial carboxymethylation of phloroglucinol to form an ester intermediate, followed by hydrolysis to yield the desired carboxylic acid.
Proposed Synthetic Pathway
The synthesis of this compound from phloroglucinol can be achieved through a two-step process:
-
Step 1: Carboxymethylation of Phloroglucinol. This step involves the reaction of phloroglucinol with ethyl 2-chloroacetate in the presence of a base to form the intermediate, ethyl 2-(3,5-dihydroxyphenyl)acetate. This reaction is a variation of the Williamson ether synthesis.
-
Step 2: Hydrolysis of Ethyl 2-(3,5-dihydroxyphenyl)acetate. The ethyl ester intermediate is then hydrolyzed under basic conditions (saponification) to yield the final product, this compound, after acidic workup.
The overall synthetic scheme is presented below:
Experimental Protocols
This section provides detailed experimental procedures for the synthesis, purification, and characterization of the intermediate and final products.
Step 1: Synthesis of Ethyl 2-(3,5-dihydroxyphenyl)acetate
This procedure is based on the alkylation of phloroglucinol with ethyl 2-chloroacetate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phloroglucinol | 126.11 | 12.61 g | 0.1 |
| Ethyl 2-chloroacetate | 122.55 | 12.26 g (10.9 mL) | 0.1 |
| Anhydrous Potassium Carbonate | 138.21 | 27.64 g | 0.2 |
| Acetone | 58.08 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol (12.61 g, 0.1 mol) and anhydrous potassium carbonate (27.64 g, 0.2 mol).
-
Add 200 mL of acetone to the flask and stir the suspension.
-
Slowly add ethyl 2-chloroacetate (10.9 mL, 0.1 mol) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature and filter to remove the potassium carbonate and any other inorganic salts.
-
Wash the solid residue with a small amount of acetone and combine the filtrates.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
Purification:
The crude ethyl 2-(3,5-dihydroxyphenyl)acetate can be purified by column chromatography on silica gel.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
The fractions containing the desired product can be identified by thin-layer chromatography (TLC), combined, and the solvent evaporated to yield the purified product.
Characterization of Ethyl 2-(3,5-dihydroxyphenyl)acetate:
| Property | Value |
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.2-6.4 (m, 3H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 3.5 (s, 2H, -CH₂COO-), 1.3 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~171 (-COO-), ~158 (Ar-C-OH), ~135 (Ar-C-CH₂), ~107 (Ar-CH), ~99 (Ar-CH), ~61 (-OCH₂-), ~38 (-CH₂-), ~14 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~1730 (C=O stretch, ester), ~1600, 1480 (C=C stretch, aromatic) |
Step 2: Synthesis of this compound
This procedure details the hydrolysis of the ethyl ester to the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (based on 80% yield from Step 1) | Moles |
| Ethyl 2-(3,5-dihydroxyphenyl)acetate | 196.20 | 15.7 g | 0.08 |
| Sodium Hydroxide (NaOH) | 40.00 | 6.4 g | 0.16 |
| Water | 18.02 | 100 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Dissolve ethyl 2-(3,5-dihydroxyphenyl)acetate (15.7 g, 0.08 mol) in 100 mL of water in a 250 mL round-bottom flask.
-
Add sodium hydroxide (6.4 g, 0.16 mol) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the cooled solution with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
Purification:
The crude this compound can be purified by recrystallization.
-
Solvent: Hot water or a mixture of ethyl acetate and hexane.
-
Dissolve the crude product in a minimum amount of boiling solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Characterization of this compound:
| Property | Value |
| Molecular Formula | C₈H₈O₄[1] |
| Molecular Weight | 168.15 g/mol [1] |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | ~158 °C[1] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~9.2 (s, 2H, Ar-OH), ~6.1-6.3 (m, 3H, Ar-H), ~3.4 (s, 2H, -CH₂COOH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~173 (-COOH), ~158 (Ar-C-OH), ~138 (Ar-C-CH₂), ~106 (Ar-CH), ~101 (Ar-CH), ~40 (-CH₂-) |
| IR (KBr, cm⁻¹) | ~3400-2500 (broad O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1600, 1490 (C=C stretch, aromatic) |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Ethyl 2-chloroacetate is a lachrymator and should be handled with care.
-
Concentrated acids and bases are corrosive and should be handled with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide provides a detailed and practical approach for the synthesis of this compound from phloroglucinol. The two-step method, involving a carboxymethylation followed by hydrolysis, is a robust and scalable route for obtaining this valuable compound. The provided experimental protocols, purification methods, and characterization data will be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. Careful execution of the described procedures should lead to the successful synthesis and isolation of the target molecule.
References
The Role of 3,5-Dihydroxyphenylacetic Acid in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dihydroxyphenylacetic acid (3,5-DHPAA) is a specialized metabolite in the microbial world, primarily recognized for its crucial role as a biosynthetic intermediate in the production of glycopeptide antibiotics by actinomycetes. Unlike its isomers, such as 3,4-dihydroxyphenylacetic acid (DOPAC), which are common products of gut microbial degradation of dietary flavonoids, 3,5-DHPAA is not a widespread metabolite. This technical guide provides an in-depth exploration of the biosynthesis of 3,5-DHPAA, detailing the enzymatic pathway, key enzymes, and relevant quantitative data. Furthermore, it offers comprehensive experimental protocols for the study of this metabolic pathway and discusses the current understanding of its limited role in broader microbial metabolism, including the lack of evidence for its involvement in signaling or common catabolic pathways.
Introduction
Phenylacetic acids are a class of aromatic compounds that play diverse roles in microbial metabolism, ranging from catabolites of dietary compounds to precursors for secondary metabolite biosynthesis. While 3,4-dihydroxyphenylacetic acid (DOPAC) and 3-hydroxyphenylacetic acid (3-HPAA) are well-documented products of the human gut microbiota's action on dietary polyphenols, the metabolic significance of this compound (3,5-DHPAA) is more narrowly defined.
Current scientific literature indicates that the primary and well-characterized role of 3,5-DHPAA in microbial metabolism is as a key precursor in the biosynthesis of the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine (Dpg). Dpg is an essential structural component of glycopeptide antibiotics such as vancomycin and balhimycin, which are critical for treating severe Gram-positive bacterial infections. The biosynthesis of 3,5-DHPAA is carried out by a specialized enzymatic pathway found in actinomycetes, such as Amycolatopsis mediterranei.
This guide will focus on the established biosynthetic pathway of 3,5-DHPAA, providing a detailed overview for researchers in microbiology, natural product chemistry, and drug development.
Biosynthesis of this compound
The biosynthesis of 3,5-DHPAA is a multi-step enzymatic process that begins with the common metabolic precursor, malonyl-CoA. The pathway is orchestrated by a set of four key enzymes: DpgA, DpgB, DpgC, and DpgD.
Core Pathway:
The biosynthesis is initiated by the type III polyketide synthase, DpgA, which catalyzes the condensation of four molecules of malonyl-CoA to form 3,5-dihydroxyphenylacetyl-CoA (3,5-DPA-CoA)[1][2]. The activity of DpgA is significantly enhanced by the presence of DpgB and further stimulated by DpgD[2][3]. The product, 3,5-DPA-CoA, is then acted upon by the dioxygenase DpgC, which converts it to 3,5-dihydroxyphenylglyoxylate. Although 3,5-DHPAA itself is not the end product of this specific pathway leading to Dpg, its activated form, 3,5-DPA-CoA, is the immediate precursor. For the purposes of studying this pathway, the synthesis and analysis of 3,5-DHPAA and its CoA-thioester are critical.
The overall biosynthetic scheme is as follows:
Key Enzymes in 3,5-DHPAA Biosynthesis
The enzymatic machinery for 3,5-DHPAA biosynthesis is encoded by the dpg gene cluster.
-
DpgA: A type III polyketide synthase that catalyzes the initial condensation of four malonyl-CoA molecules to form the aromatic ring and acetic acid side chain of 3,5-DPA-CoA[1][2].
-
DpgB and DpgD: These enzymes exhibit weak enoyl-CoA hydratase activity and are proposed to act as dehydratases that facilitate the proper cyclization and aromatization of the polyketide intermediate formed by DpgA[2][3]. Their presence significantly stimulates the activity of DpgA[2].
-
DpgC: A cofactor-independent dioxygenase that catalyzes the unusual four-electron oxidation of the Cα of 3,5-DPA-CoA to produce 3,5-dihydroxyphenylglyoxylate, along with the hydrolysis of the thioester bond[2][3][4].
Quantitative Data
The following table summarizes the available kinetic parameters for the enzymes involved in the biosynthesis of 3,5-dihydroxyphenylacetyl-CoA and its subsequent conversion.
| Enzyme | Substrate(s) | Product(s) | kcat (min⁻¹) | Km (µM) | Conditions | Reference |
| DpgA | Malonyl-CoA | 3,5-Dihydroxyphenylacetyl-CoA + 3 CoASH | ~0.06 | N/A | In the absence of DpgB | [2] |
| DpgA + DpgB | Malonyl-CoA | 3,5-Dihydroxyphenylacetyl-CoA + 3 CoASH | 1-2 | N/A | 3:1 ratio of DpgB:DpgA | [2][3] |
| DpgA + DpgB + DpgD | Malonyl-CoA | 3,5-Dihydroxyphenylacetyl-CoA + 3 CoASH | ~4 | N/A | Further 2-fold increase with DpgD | [2][3] |
| DpgC | 3,5-Dihydroxyphenylacetyl-CoA | 3,5-Dihydroxyphenylglyoxylate + CoASH | 10 | ~25 | pH 7.5, 25°C | [2] |
| DpgC | Phenylacetyl-CoA | Phenylglyoxylate | ~0.02 | N/A | ~500-fold lower kcat/Km | [2][3] |
Broader Metabolic Context
Degradation
Currently, there is a lack of scientific literature describing specific microbial pathways for the degradation of this compound. While bacteria possess numerous pathways for the catabolism of aromatic compounds, including other isomers of dihydroxyphenylacetic acid, a dedicated pathway for the 3,5-isomer has not been elucidated. It is plausible that soil microbes capable of degrading a wide range of aromatic compounds could metabolize 3,5-DHPAA, likely through hydroxylation followed by ring cleavage, but this remains speculative.
Signaling
There is no current evidence to suggest that this compound functions as a signaling molecule in microbial communication, such as in quorum sensing. Its known role is confined to that of a biosynthetic intermediate.
Experimental Protocols
Heterologous Expression and Purification of Dpg Enzymes
The dpgA, dpgB, dpgC, and dpgD genes can be cloned into suitable expression vectors (e.g., pET series) for heterologous expression in E. coli BL21(DE3).
Protocol:
-
Expression:
-
Transform E. coli BL21(DE3) with the expression plasmid.
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.
-
-
Purification:
-
Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol).
-
Lyse cells by sonication and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
-
In Vitro DpgA Enzyme Assay
This assay measures the formation of 3,5-dihydroxyphenylacetyl-CoA (3,5-DPA-CoA) from malonyl-CoA.
Reagents:
-
Purified DpgA, DpgB, and DpgD enzymes.
-
Malonyl-CoA solution (e.g., 10 mM stock in water).
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Quenching solution: 10% formic acid.
Procedure:
-
Prepare a reaction mixture containing 5 µM DpgA, 15 µM DpgB, and 15 µM DpgD in assay buffer.
-
Initiate the reaction by adding malonyl-CoA to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of 3,5-DPA-CoA by HPLC.
In Vitro DpgC Enzyme Assay
This assay measures the conversion of 3,5-DPA-CoA to 3,5-dihydroxyphenylglyoxylate.
Reagents:
-
Purified DpgC enzyme.
-
Synthesized 3,5-dihydroxyphenylacetyl-CoA (see protocol 6.4).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.1, containing 1 mM DTT.
-
Quenching solution: 10% formic acid.
Procedure:
-
Prepare a reaction mixture containing 1 µM DpgC in assay buffer.
-
Initiate the reaction by adding 3,5-DPA-CoA to a final concentration of 100 µM.
-
Incubate at 25°C and monitor the reaction progress.
-
For endpoint assays, quench the reaction at various time points with 10% formic acid.
-
Analyze the formation of 3,5-dihydroxyphenylglyoxylate by HPLC.
Synthesis of 3,5-Dihydroxyphenylacetyl-CoA
Materials:
-
This compound
-
Coenzyme A lithium salt
-
Ethyl chloroformate
-
Triethylamine
-
Dry tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in dry THF.
-
Add ethyl chloroformate and triethylamine at 25°C under a nitrogen atmosphere.
-
After 1 hour, filter to remove the precipitate.
-
Add the clear solution dropwise to a solution of coenzyme A lithium salt in 50% THF-water, maintaining the pH between 7.5 and 8.0 with 0.1 M LiOH.
-
After 1 hour, acidify the solution to pH 4 with 1 M HCl and centrifuge.
-
Adjust the supernatant to pH 10 and incubate for 1.5 hours to hydrolyze side products.
-
Neutralize to pH 7, lyophilize, and purify the resulting 3,5-dihydroxyphenylacetyl-CoA by size-exclusion chromatography (e.g., Sephadex G-25).
HPLC Analysis of Metabolites
Instrumentation:
-
HPLC system with a C18 reverse-phase column and a UV or diode array detector.
Mobile Phase (example):
-
A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
Detection:
-
Monitor the elution of 3,5-DPA-CoA and 3,5-dihydroxyphenylglyoxylate by their UV absorbance (e.g., at 280 nm).
Quantification:
-
Generate standard curves using purified standards of the compounds of interest.
Conclusion
This compound holds a specific and vital position in microbial metabolism as a precursor for the biosynthesis of glycopeptide antibiotics in actinomycetes. The enzymatic pathway responsible for its synthesis from malonyl-CoA is well-characterized, involving a unique set of enzymes including a type III polyketide synthase and a cofactor-independent dioxygenase. In contrast to its isomers, there is no substantial evidence for its role as a common gut microbial metabolite of dietary compounds, a degradation intermediate of common aromatic pollutants, or a signaling molecule. This technical guide provides a comprehensive overview of the current knowledge on 3,5-DHPAA, offering valuable information and protocols for researchers investigating antibiotic biosynthesis and microbial secondary metabolism. Further research may yet uncover novel roles for this intriguing molecule in the vast and complex world of microbial biochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol - Protein expression and purification [depts.washington.edu]
- 3. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature's Chemical Logic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Metabolite: A Technical Guide to 3,5-Dihydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dihydroxyphenylacetic acid, a lesser-known metabolite of the dietary flavonoid myricetin. While its isomer, 3,4-Dihydroxyphenylacetic acid (DOPAC), is well-documented as a dopamine metabolite, the 3,5-isomer has remained largely in the background. This document illuminates the discovery of this compound as a product of gut microflora metabolism, details a plausible synthetic pathway, and explores its potential biological activities, particularly its antioxidant and anti-inflammatory effects, by drawing parallels with its parent compound, myricetin. This guide aims to be a foundational resource for researchers interested in the untapped potential of this naturally derived phenolic acid.
Discovery and Isolation
The discovery of this compound is intrinsically linked to the metabolic fate of myricetin, a flavonol abundant in various fruits, vegetables, and teas. Early studies on flavonoid metabolism in the 1970s were pivotal in identifying this compound.
Key Discovery:
Research by Griffiths and Smith in 1972 demonstrated that upon oral administration of myricetin to rats, this compound was one of the metabolites isolated from urine.[1][2] Their work further revealed that the intestinal microflora was responsible for the degradation of myricetin into simpler phenolic acids, including the 3,5-dihydroxy isomer.[1][2] This established the natural origin of this compound as a product of symbiotic microbial metabolism. The degradation of myricetin by gut bacteria involves the cleavage of its characteristic flavonoid ring structure.[1][2]
Experimental Protocol: Isolation from In Vitro Microbial Culture
The following protocol is a generalized procedure for the isolation of phenolic acid metabolites from an in vitro fermentation of a flavonoid by intestinal microflora, based on the methodologies described in the literature.[1][2]
1. Inoculum Preparation:
-
Prepare a mixed culture of intestinal microorganisms from a fresh fecal sample of a healthy donor.
-
Culture the microorganisms anaerobically in a suitable medium, such as a thioglycollate broth, to establish a viable inoculum.
2. In Vitro Fermentation:
-
Dissolve myricetin in a suitable solvent (e.g., ethanol) and add it to the anaerobic thioglycollate broth.
-
Inoculate the myricetin-containing medium with the prepared culture of intestinal microorganisms.
-
Incubate the culture anaerobically at 37°C for a period of 24-48 hours to allow for the metabolism of myricetin.
3. Extraction of Metabolites:
-
Following incubation, acidify the culture broth to a pH of approximately 2-3 with hydrochloric acid.
-
Perform a liquid-liquid extraction of the acidified broth using a non-polar organic solvent such as diethyl ether or ethyl acetate. Repeat the extraction multiple times to ensure a high recovery of the phenolic acid metabolites.
4. Purification and Identification:
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract containing the metabolites.
-
The crude extract can be further purified using chromatographic techniques. Paper chromatography or thin-layer chromatography (TLC) can be used for initial separation and visualization of the different phenolic acid spots.
-
For preparative isolation, column chromatography using a silica gel or Sephadex support is recommended.
-
The fractions containing the purified this compound can be identified by comparison with a synthetic standard using techniques such as UV spectroscopy, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Synthesis
While this compound is commercially available, understanding its chemical synthesis is crucial for researchers who may need to produce it in-house or create derivatives. A plausible multi-step synthesis can be designed starting from readily available benzoic acid. This proposed pathway involves the synthesis of a key intermediate, 3,5-dihydroxybenzaldehyde, followed by its conversion to the target phenylacetic acid.
Proposed Synthetic Pathway
A multi-step synthesis for 3,5-dihydroxybenzaldehyde starting from benzoic acid has been described.[3][4] This intermediate can then be converted to this compound via a reaction such as the Willgerodt-Kindler reaction, followed by hydrolysis.
Step 1: Synthesis of 3,5-Dihydroxybenzaldehyde from Benzoic Acid (A Multi-step Process)
This initial phase involves the sulfonation of benzoic acid, followed by alkali fusion to introduce the hydroxyl groups, and subsequent reduction and oxidation to yield the aldehyde.
| Step | Reaction | Key Reagents | Yield (%) |
| 1a | Disulfonation | Fuming Sulfuric Acid | High |
| 1b | Alkali Fusion | Sodium Hydroxide, Potassium Hydroxide | 58-65 |
| 1c | Reduction | Sodium Borohydride, Methanol | 90-95 |
| 1d | Oxidation | Chromium(VI) oxide, Sulfuric Acid | High |
Step 2: Synthesis of this compound from 3,5-Dihydroxybenzaldehyde
The conversion of the aldehyde to the phenylacetic acid can be achieved via the Willgerodt-Kindler reaction to form a thioamide, which is then hydrolyzed.
| Step | Reaction | Key Reagents |
| 2a | Willgerodt-Kindler Reaction | Morpholine, Sulfur |
| 2b | Hydrolysis | Acid or Base |
Experimental Protocols
Protocol for Step 1: Synthesis of 3,5-Dihydroxybenzaldehyde
A detailed, multi-step protocol for the synthesis of 3,5-dihydroxybenzaldehyde from benzoic acid is available in the chemical literature and patents.[3][4]
Protocol for Step 2: Conversion of 3,5-Dihydroxybenzaldehyde to this compound (via Willgerodt-Kindler Reaction)
The following is a general procedure for the Willgerodt-Kindler reaction, which can be adapted for 3,5-dihydroxybenzaldehyde.
-
Thioamide Formation:
-
In a round-bottom flask, combine 3,5-dihydroxybenzaldehyde, morpholine, and elemental sulfur in a suitable solvent such as pyridine or dimethylformamide.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
The resulting thioamide precipitate can be collected by filtration and purified by recrystallization.
-
-
Hydrolysis of the Thioamide:
-
The purified thioamide is then subjected to hydrolysis to yield the carboxylic acid. This can be achieved by refluxing the thioamide in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
After hydrolysis is complete, the reaction mixture is cooled and acidified (if basic hydrolysis was used).
-
The this compound product can then be extracted with an organic solvent and purified by recrystallization.
-
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, its structural relationship to myricetin allows for informed inferences about its potential pharmacological effects. Myricetin is a well-established antioxidant and anti-inflammatory agent, and its metabolites are believed to contribute to these activities.
Antioxidant Activity
The antioxidant properties of flavonoids like myricetin are largely attributed to their ability to scavenge free radicals and chelate metal ions.[5] The dihydroxy substitution on the phenyl ring of this compound suggests it retains significant antioxidant potential.
Inferred Mechanism of Action:
-
Radical Scavenging: The hydroxyl groups on the aromatic ring can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating radical chain reactions.
-
Metal Chelation: The ortho-dihydroxy arrangement, although not present in the 3,5-isomer, is a key feature for metal chelation in many flavonoids. However, the presence of two hydroxyl groups can still contribute to some metal-chelating activity.
Anti-inflammatory Activity
Myricetin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2][6][7] It is plausible that this compound contributes to the overall anti-inflammatory profile of myricetin metabolites.
Key Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Myricetin has been demonstrated to inhibit the activation of NF-κB.[1][2][6][7]
Proposed Mechanism of a Myricetin Metabolite (Inferred for this compound):
-
Inhibition of IκBα Degradation: In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα. Myricetin and its metabolites may inhibit the enzymes responsible for IκBα phosphorylation, thus preventing its degradation.[2]
-
Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, the translocation of the active NF-κB dimer into the nucleus is blocked.[2]
-
Downregulation of Pro-inflammatory Gene Expression: With NF-κB unable to bind to the promoter regions of its target genes in the nucleus, the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-6) is suppressed.[1][2]
Future Directions
This compound represents an understudied yet potentially valuable natural product. Future research should focus on:
-
Quantitative Biological Assays: Performing direct in vitro assays to quantify the antioxidant (e.g., DPPH, ORAC) and anti-inflammatory (e.g., measurement of NO production, cytokine levels) activities of purified this compound.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo fate.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to confirm and expand upon the inferred mechanisms.
-
Comparative Studies: Directly comparing the biological activities of this compound with its 3,4- and 2,5-isomers to understand the structure-activity relationships of dihydroxyphenylacetic acids.
Conclusion
This compound, born from the microbial transformation of dietary myricetin, is a phenolic acid with significant, yet largely unexplored, potential. This guide has provided a foundational understanding of its discovery, a plausible route for its chemical synthesis, and an inferred model of its biological activity based on the well-documented properties of its parent flavonoid. It is hoped that this compilation of technical information will spur further investigation into this intriguing metabolite and its potential applications in research and drug development.
References
- 1. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synthesis of Barakol: A Technical Guide on the Role of 3,5-Dihydroxyphenylacetic Acid as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Barakol, a bioactive compound with significant pharmacological interest, utilizing 3,5-Dihydroxyphenylacetic acid as a primary precursor. This document outlines the foundational synthetic strategy, presents available quantitative and spectroscopic data, and illustrates the key chemical transformation.
Introduction
Barakol (3,8-dihydroxy-2,5-dimethyl-3a,4-dihydro-1,4-dioxaphenalene) is a novel dioxaphenalene derivative naturally found in the leaves and flowers of Cassia siamea. It has garnered attention for its potential therapeutic applications. The synthesis of Barakol is a key area of research for ensuring a stable and pure supply for pharmacological studies and potential drug development. A pivotal synthetic route, first described by Bycroft et al., employs this compound as a readily available starting material.[1] This guide focuses on the technical details of this synthetic approach.
Data Presentation
Table 1: Barakol Content in Cassia siamea
| Plant Material | Extraction Method | Yield of Barakol (% w/w) | Analytical Method | Reference |
| Fresh Young Leaves | Boiling with 0.5% H₂SO₄, followed by CHCl₃ extraction and recrystallization | 0.1% | Not Specified | [2] |
| Young Leaves (dry weight) | Ethanolic Extraction | 1.67% | TLC-Densitometry | [2] |
| Mature Leaves (dry weight) | Ethanolic Extraction | 0.78% | TLC-Densitometry | [2] |
| Young Flowers (dry weight) | Ethanolic Extraction | 1.43% | TLC-Densitometry | [2] |
Table 2: Spectroscopic Data for Barakol
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, methyl groups, and protons of the dioxaphenalene core. | [2] |
| ¹³C NMR (CDCl₃) | Resonances for aromatic carbons, methyl carbons, and carbons of the heterocyclic system. | [2] |
| Infrared (IR) | Absorption bands indicative of hydroxyl (-OH) groups, aromatic C-H, and C-O stretching. | [2] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of Barakol. | [2] |
Experimental Protocols
Disclaimer: The detailed experimental protocol for the synthesis of Barakol from this compound, as originally described by Bycroft, B. W.; Hassaniali-Walji, A.; Johnson, A. W.; King, T. J. in J. Chem. Soc. C 1970, 1686-1689, could not be accessed in its entirety. The following represents a generalized procedure based on the known chemical transformation.
The synthesis of Barakol from this compound involves a condensation reaction with acetaldehyde. This reaction likely proceeds through an acid-catalyzed mechanism to form the core dioxaphenalene structure.
General Synthetic Steps:
-
Reaction Setup: A solution of this compound in a suitable solvent would be prepared in a reaction vessel equipped with a stirrer and a condenser.
-
Reagent Addition: Acetaldehyde, likely in excess, and an acid catalyst would be added to the solution.
-
Reaction Conditions: The reaction mixture would be heated to a specific temperature for a defined period to drive the condensation and cyclization reactions. The exact temperature, time, and solvent are critical parameters that would be detailed in the original publication.
-
Workup and Purification: Upon completion, the reaction mixture would be cooled, and the crude product isolated. Purification would likely involve techniques such as extraction, crystallization, and/or column chromatography to yield pure Barakol.
Mandatory Visualization
The synthesis of Barakol from this compound can be visualized as a multi-step process involving condensation and intramolecular cyclization.
Caption: Synthetic pathway of Barakol from this compound.
This guide provides a foundational understanding of the synthesis of Barakol from this compound. Further research to uncover the specific experimental details from the primary literature is recommended for any practical application of this synthesis.
References
Spectral Characteristics of 3,5-Dihydroxyphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of 3,5-Dihydroxyphenylacetic acid. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on fundamental principles and comparative analysis with structurally related compounds, particularly its well-studied isomer, 3,4-Dihydroxyphenylacetic acid (DOPAC). Detailed experimental protocols for acquiring spectral data are also provided to enable researchers to perform their own analyses.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for characterizing phenolic compounds, owing to the ultraviolet light absorption by their aromatic rings. The position and intensity of the absorption maxima (λmax) are influenced by the substitution pattern on the benzene ring and the solvent used.
Predicted UV-Vis Spectral Data
For this compound, the presence of two hydroxyl groups and a phenylacetic acid moiety is expected to result in characteristic absorption bands in the UV region. Phenolic acids typically exhibit a primary absorption band between 270 and 285 nm. For comparison, the closely related 3,5-Dihydroxybenzoic acid shows absorption maxima at 208, 250, and 308 nm, while the isomeric 3,4-Dihydroxyphenylacetic acid has a λmax at approximately 280 nm.[1] Based on these comparisons, the predicted UV-Vis data for this compound in a polar solvent like methanol or ethanol are summarized below.
| Parameter | Predicted Value |
| λmax 1 | ~275 - 285 nm |
| λmax 2 | ~220 - 230 nm |
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines a general method for obtaining the UV-Vis spectrum of this compound.
1. Materials and Equipment:
-
This compound standard
-
Spectroscopic grade methanol (or ethanol/acetonitrile)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with the spectroscopic grade methanol to serve as the blank. Place it in the reference beam of the spectrophotometer. Fill a second cuvette with the same blank and place it in the sample beam. Run a baseline correction from 400 nm down to 200 nm.
-
Sample Measurement: Discard the blank from the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the this compound working solution.
-
Spectrum Acquisition: Place the sample cuvette in the sample holder and scan the spectrum over the range of 400 nm to 200 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
The structure of this compound contains hydroxyl (-OH), carboxylic acid (-COOH), and aromatic ring functional groups. The expected vibrational frequencies are detailed in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3500 - 3200 | Phenolic O-H | Stretching (H-bonded) | Strong, Broad |
| 3300 - 2500 | Carboxylic Acid O-H | Stretching | Very Strong, Very Broad |
| ~1710 | Carboxylic Acid C=O | Stretching | Strong |
| 1610, 1500, 1450 | Aromatic C=C | Ring Stretching | Medium to Strong |
| ~1420 | O-H | Bending (in-plane) | Medium |
| ~1250 | C-O | Stretching (Aryl ether/Phenol) | Strong |
| ~1210 | C-O | Stretching (Carboxylic Acid) | Strong |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.
1. Materials and Equipment:
-
This compound
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
2. Procedure:
-
Drying: Gently dry the this compound sample and the KBr powder in an oven at 100-110°C for a few hours to remove any residual moisture, which can interfere with the spectrum (broad O-H band).
-
Sample Preparation: Place approximately 1-2 mg of the dried sample and 100-200 mg of dried KBr into the agate mortar.[2]
-
Grinding: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[3] The particle size should be less than the wavelength of the IR radiation to minimize scattering.[3]
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Analysis: Acquire a background spectrum of the empty sample compartment first. Then, run the sample spectrum, typically over the range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The protons on the aromatic ring at positions 2, 4, and 6 are chemically equivalent, as are the two phenolic hydroxyl protons. The solvent used will significantly affect the chemical shifts of the exchangeable -OH and -COOH protons. DMSO-d₆ is a common solvent for phenolic acids as it allows for the observation of hydroxyl protons.[4][5]
| Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Broad Singlet | 2H | Ar-OH |
| ~6.1 - 6.3 | Multiplet | 3H | Ar-H (H2, H4, H6) |
| ~3.4 | Singlet | 2H | -CH₂ -COOH |
| ~12.0 | Very Broad Singlet | 1H | COOH |
Note: Chemical shifts are predicted for DMSO-d₆ as the solvent. The carboxylic acid proton signal may be very broad and sometimes not observed. Addition of D₂O will cause the -OH and -COOH signals to disappear, which can be used for confirmation.[6]
Predicted ¹³C NMR Spectral Data
Due to molecular symmetry, only five distinct signals are expected in the ¹³C NMR spectrum of this compound.
| Predicted δ (ppm) | Carbon Assignment |
| ~173 | C =O |
| ~158 | C 3, C 5 (C-OH) |
| ~138 | C 1 |
| ~108 | C 4 |
| ~102 | C 2, C 6 |
| ~40 | -C H₂- |
Note: Chemical shifts are predicted for DMSO-d₆ as the solvent.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Materials and Equipment:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane, TMS)
2. Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube. The solvent height should be approximately 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tuning and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. Typically 16-64 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is standard.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or TMS if added.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Predicted Mass Spectrometry Data
The molecular weight of this compound (C₈H₈O₄) is 168.15 g/mol . In an Electron Ionization (EI) or Electrospray Ionization (ESI) source, the molecule is expected to ionize and fragment in a predictable manner. GC-MS data available on PubChem for this compound shows a molecular ion peak and key fragment ions.[7]
| m/z | Interpretation |
| 168 | [M]⁺, Molecular Ion |
| 123 | [M - COOH]⁺, Loss of the carboxylic acid group |
| 124 | [M - CO₂]⁺, Decarboxylation product |
The loss of the carboxyl group (45 Da) is a common fragmentation pathway for carboxylic acids.[8]
Experimental Protocol: LC-MS/MS
This protocol describes a general method for the analysis of dihydroxyphenylacetic acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is highly sensitive and selective.
1. Materials and Equipment:
-
This compound
-
HPLC grade water, acetonitrile, and formic acid
-
LC-MS/MS system with an ESI source
-
C18 reversed-phase HPLC column (e.g., 4.6 mm × 150 mm, 1.8 µm)[9][10]
2. Procedure:
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol/water). Dilute the stock to a low concentration (e.g., 100 ng/mL) using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometer Conditions (Negative Ion Mode ESI):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Scan Mode: Full scan from m/z 50-300 to identify the deprotonated molecule [M-H]⁻ at m/z 167. Then, perform a product ion scan on m/z 167 to observe fragmentation.
-
MRM Transitions: For targeted quantification, monitor the transition from the parent ion to a major fragment ion (e.g., m/z 167 -> 123).
-
Biological Context and Visualization
While this compound is a known metabolite, its isomer, 3,4-Dihydroxyphenylacetic acid (DOPAC), is a key molecule in neuroscience as a primary metabolite of the neurotransmitter dopamine.[11] Understanding the metabolic pathway of dopamine provides a crucial context for researchers in drug development. The degradation of dopamine is a critical process, and its dysregulation is implicated in neurodegenerative diseases like Parkinson's.[12]
Dopamine Metabolism Workflow
The following diagram illustrates the enzymatic conversion of dopamine to its major metabolites, DOPAC and Homovanillic Acid (HVA). This process primarily involves two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[11]
This workflow illustrates that dopamine is first oxidized by Monoamine Oxidase (MAO) to form the intermediate 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly converted by Aldehyde Dehydrogenase (ALDH) to DOPAC.[12][13] Alternatively, dopamine can be methylated by Catechol-O-Methyltransferase (COMT) to form 3-Methoxytyramine. Both DOPAC and 3-Methoxytyramine are subsequently converted to the final major metabolite, Homovanillic Acid (HVA).
References
- 1. caymanchem.com [caymanchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C8H8O4 | CID 597768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 12. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,5-Dihydroxyphenylacetic Acid: Chemical Structure, Functional Groups, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dihydroxyphenylacetic acid, a phenolic acid of interest in various scientific disciplines. The document elucidates its chemical structure and the reactivity of its core functional groups: a resorcinol ring and a carboxylic acid moiety. A summary of its physicochemical properties is presented in tabular format for easy reference. While experimental protocols for the specific synthesis and purification of this compound are not extensively documented in publicly available literature, this guide outlines established methodologies for the synthesis of structurally similar compounds and standard purification and analytical techniques applicable to this molecule. Furthermore, its role as a metabolite, particularly in the context of flavonoid metabolism, is discussed, and a representative metabolic pathway is visualized. This guide aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.
Chemical Structure and Functional Groups
This compound, with the chemical formula C₈H₈O₄, is an aromatic carboxylic acid.[1] Its structure consists of a phenylacetic acid backbone substituted with two hydroxyl (-OH) groups at the 3 and 5 positions of the benzene ring.
The key functional groups that dictate the chemical properties and reactivity of this compound are:
-
Resorcinol Moiety: The 1,3-dihydroxybenzene arrangement, also known as a resorcinol moiety, is a significant feature. This structure confers antioxidant properties due to the electron-donating nature of the hydroxyl groups, which can stabilize the aromatic ring and participate in free radical scavenging. The hydroxyl groups are also sites for metabolic transformations such as glucuronidation and sulfation.
-
Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule and is a primary site for salt formation and esterification reactions.[1] In biological systems, the carboxylic acid group is typically ionized at physiological pH, enhancing water solubility.
The IUPAC name for this compound is 2-(3,5-dihydroxyphenyl)acetic acid.[1]
Physicochemical and Spectroscopic Data
Comprehensive experimental data for this compound is limited in the literature. The following tables summarize available computed and experimental data for this compound and its better-studied isomer, 3,4-Dihydroxyphenylacetic acid (DOPAC), for comparative purposes.
Table 1: Physicochemical Properties
| Property | This compound | 3,4-Dihydroxyphenylacetic Acid (DOPAC) |
| Molecular Formula | C₈H₈O₄[1] | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol [1] | 168.15 g/mol [2] |
| Melting Point | Not available | 127-130 °C[2] |
| logP (predicted) | 0.88 - 1 | 0.98 |
| pKa (strongest acidic, predicted) | 3.59 | 4.25 (at 30 °C) |
| Water Solubility | Not available | 50 mg/mL[2] |
| Polar Surface Area (predicted) | 77.76 Ų | 77.76 Ų |
Table 2: Spectroscopic Data (Predicted/Referenced)
| Spectroscopic Data | This compound | 3,4-Dihydroxyphenylacetic Acid (DOPAC) |
| ¹H NMR (Predicted) | Peaks corresponding to aromatic protons and the methylene protons of the acetic acid side chain are expected. The chemical shifts will be influenced by the meta-positioning of the hydroxyl groups. | ¹H NMR data is available in various databases, showing characteristic peaks for the aromatic and methylene protons.[3][4] |
| ¹³C NMR (Predicted) | Characteristic signals for the carboxyl carbon, the methylene carbon, and the aromatic carbons, with chemical shifts influenced by the hydroxyl substituents. | ¹³C NMR data is available, showing distinct signals for all eight carbon atoms.[3][4] |
| IR Spectroscopy | Expected characteristic absorptions for O-H stretching of the phenolic and carboxylic acid groups (broad band around 3500-2500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-O stretching and aromatic C=C bending.[5][6] | IR spectra show characteristic peaks for the hydroxyl, carbonyl, and aromatic functionalities.[7] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 168. Fragmentation would likely involve the loss of water (H₂O) and the carboxyl group (COOH).[8] | The mass spectrum shows a molecular ion peak at m/z 168, with characteristic fragmentation patterns including the loss of the carboxylic acid group.[9][10] |
Experimental Protocols
Synthesis of Dihydroxyphenylacetic Acids
A common route for the synthesis of hydroxyphenylacetic acids involves the corresponding hydroxybenzaldehydes as starting materials. While a specific protocol for the 3,5-isomer is not detailed, a general multi-step synthesis can be proposed based on known transformations. A potential synthetic workflow starting from 3,5-dihydroxybenzoic acid is outlined below.
Caption: Proposed synthetic pathway for this compound.
Note: The hydroxyl groups would likely require protection (e.g., as methyl or benzyl ethers) prior to these transformations to prevent side reactions, followed by a deprotection step.
Purification Protocol: High-Performance Liquid Chromatography (HPLC)
Purification of this compound can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Conditions (General Protocol):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of the compound (typically around 280 nm for dihydroxyphenyl compounds).
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a stock solution of the crude this compound in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the sample and run the gradient program.
-
Collect the fraction corresponding to the peak of this compound.
-
The purity of the collected fraction can be confirmed by re-injection into the HPLC system and by other analytical techniques such as mass spectrometry and NMR.
Antioxidant Activity Assay: DPPH Radical Scavenging
The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[11][12][13][14]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Positive control (e.g., ascorbic acid, Trolox, or gallic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the sample or standard solutions to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
Biological Significance and Signaling Pathways
While the biological role of this compound is not as extensively studied as its 3,4-isomer, it is recognized as a metabolite of certain dietary polyphenols, such as myricetin. The metabolism of flavonoids by gut microbiota often involves the breakdown of their complex structures into simpler phenolic acids, which can then be absorbed into the bloodstream.
The following diagram illustrates a plausible metabolic pathway for the formation of a related compound, 3,4,5-trihydroxyphenylacetic acid, from myricetin, which could undergo further dehydroxylation to yield this compound.
Caption: Proposed metabolic fate of myricetin leading to a dihydroxyphenylacetic acid.
Conclusion
This compound is a phenolic compound with a chemical structure that suggests potential biological activities, particularly as an antioxidant. While comprehensive experimental data and specific, validated protocols for its synthesis and purification are not widely available, this guide provides a framework based on established chemical principles and data from closely related isomers. The elucidation of its metabolic origins from dietary flavonoids highlights the importance of gut microbiota in biotransforming complex polyphenols into potentially bioactive smaller molecules. Further research is warranted to fully characterize the physicochemical properties, develop robust synthetic and analytical methods, and explore the biological significance of this compound in human health and disease.
References
- 1. This compound | C8H8O4 | CID 597768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-二羟基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Dopac | C8H8O4 | CID 547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxyphenylacetic acid(102-32-9) 13C NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. Conformational preferences of 3,4-dihydroxyphenylacetic acid (DOPAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mzCloud – 3 4 Dihydroxyphenylacetic acid [mzcloud.org]
- 10. Benzeneacetic acid, 3,4-dihydroxy- [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of 3,5-Dihydroxyphenylacetic Acid using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxyphenylacetic acid is a phenolic acid that can be a metabolite of various compounds, including L-DOPA. Its accurate quantification in biological and other matrices is crucial for metabolic studies and pharmaceutical research. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the reliable quantification of this compound. The described method is based on reversed-phase chromatography, a widely used technique for the separation of polar and nonpolar compounds.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic solvent. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable acid like acetic or phosphoric acid)
-
Water (HPLC grade or ultrapure)
-
Sample matrices (e.g., plasma, urine, plant extracts)
Instrumentation
-
Any standard HPLC system equipped with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation protocol is critical for accurate results and depends on the sample matrix.
This protocol is designed to remove proteins that can interfere with the analysis and damage the HPLC column.[1]
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (1:3 v/v).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Urine samples generally require less extensive cleanup but may need dilution.
-
Centrifugation: Centrifuge the urine sample at 2000 x g for 10 minutes to remove particulate matter.
-
Dilution: Dilute the clarified urine (e.g., 1:10) with the mobile phase to bring the analyte concentration within the linear range of the assay.
-
Filtration: Filter the diluted urine sample through a 0.22 µm syringe filter into an HPLC vial.
-
Extraction: Weigh 1 g of the dry, ground plant material and add 25 mL of methanol.
-
Sonication: Place the mixture in an ultrasonic bath for 30 minutes at 25°C.[2]
-
Centrifugation: Centrifuge the extract at 4000 x g for 5 minutes.[2]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC-UV Analysis
The following are generalized HPLC conditions. Optimization may be required for specific systems and matrices.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 278 nm (or based on UV maxima of 3,5-dihydroxybenzoic acid: 208, 250, 308 nm)[2][3] |
| Run Time | Approximately 15 minutes |
Data Presentation
Quantitative data from method validation should be summarized for clarity. The following tables present typical performance characteristics expected for an HPLC-UV method for phenolic acids.
Table 2: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | < 2% |
Table 3: Method Validation Summary (Typical Expected Values)
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.7 µg/mL |
| Limit of Quantification (LOQ) | ~2.2 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD %) | < 5% |
Visualizations
Experimental Workflow
Metabolic Pathway Context
This compound can be a metabolite in pathways involving other dihydroxyphenylacetic acids, such as the dopamine metabolic pathway which produces 3,4-dihydroxyphenylacetic acid (DOPAC).
References
Application Notes and Protocols for the Synthesis and Evaluation of 3,5-Dihydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3,5-Dihydroxyphenylacetic acid for research purposes. It includes a detailed multi-step synthetic protocol, application notes on its potential biological activities, and experimental procedures for evaluating its antioxidant properties.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 3,5-dihydroxybenzoic acid. A plausible and effective route involves the protection of the phenolic hydroxyl groups, followed by chain extension of the carboxylic acid via the Arndt-Eistert homologation, and subsequent deprotection.
1.1. Synthetic Strategy Overview
The proposed synthetic pathway is outlined below. The phenolic hydroxyl groups are first protected as benzyl ethers to prevent their interference in subsequent reactions. The carboxylic acid is then converted to its next higher homolog through the Arndt-Eistert reaction. Finally, the benzyl protecting groups are removed by hydrogenolysis to yield the desired product.
Application Notes and Protocols: Functionalization of Nanoparticles with Dihydroxyphenylacetic Acid
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of dihydroxyphenylacetic acid for the functionalization of nanoparticles, a technique of significant interest in the fields of drug delivery, bioimaging, and diagnostics. While interest may exist for various isomers, the current body of scientific literature focuses extensively on 3,4-Dihydroxyphenylacetic acid (DOPAC) due to the strong chelating properties of its ortho-dihydroxy (catechol) group, which enables robust binding to the surface of metal and metal oxide nanoparticles.
This document will detail the applications, experimental protocols, and relevant data for the functionalization of nanoparticles using 3,4-Dihydroxyphenylacetic acid as a representative and well-documented example. The principles and techniques described herein can serve as a foundational guide for research involving other isomers, such as 3,5-Dihydroxyphenylacetic acid, while highlighting the chemical considerations that may influence the success of the functionalization process.
I. Applications of DOPAC-Functionalized Nanoparticles
The functionalization of nanoparticles with 3,4-Dihydroxyphenylacetic acid (DOPAC) provides a versatile platform for a wide range of biomedical applications. The catechol group of DOPAC forms strong coordination bonds with the surface of metal oxide nanoparticles, such as iron oxide, creating a stable, hydrophilic coating. This surface modification is a critical step in preparing nanoparticles for use in biological systems.
Key applications include:
-
Drug Delivery: DOPAC-coated nanoparticles can be loaded with therapeutic agents, such as the chemotherapy drug doxorubicin, for targeted delivery to cancer cells. The DOPAC layer can be further modified with targeting ligands or polymers like polyethylene glycol (PEG) to improve circulation time and specificity.[1][2]
-
Biomedical Imaging: Magnetic nanoparticles functionalized with DOPAC can be employed as contrast agents in Magnetic Resonance Imaging (MRI).
-
Hyperthermia Therapy: Magnetic DOPAC-coated nanoparticles can be used in hyperthermia treatment, where they generate heat upon exposure to an alternating magnetic field to destroy cancer cells.[1]
-
Biosensing: The functional surface of DOPAC-nanoparticles allows for the conjugation of biomolecules, enabling their use in various biosensing and diagnostic applications.
-
Magnetomechanical Actuation: These functionalized nanoparticles have been shown to be effective in the magnetomechanical actuation of DNA duplexes.[1][2][3]
II. Quantitative Data Summary
The following tables summarize key quantitative data from studies on the functionalization of various magnetic nanoparticles (MNPs) with 3,4-Dihydroxyphenylacetic acid. This data highlights the physical characteristics and drug loading capabilities of these nanoparticles.
Table 1: Hydrodynamic Characteristics of DOPAC-Modified Magnetic Nanoparticles [4]
| Nanoparticle Core | Core Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Polydispersity Index (PDI) |
| CoFe₂O₄ | 8 ± 2 | 29 ± 5 | 0.21 ± 0.02 |
| Fe₃O₄ | 10 ± 2 | 45 ± 7 | 0.25 ± 0.03 |
| MnFe₂O₄ | 12 ± 3 | 68 ± 10 | 0.28 ± 0.04 |
| ZnFe₂O₄ | 15 ± 3 | 85 ± 12 | 0.31 ± 0.05 |
| Fe₃O₄-Au | 20 ± 4 | 150 ± 20 | 0.35 ± 0.05 |
Note: TEM refers to Transmission Electron Microscopy, and DLS refers to Dynamic Light Scattering. The increase in hydrodynamic diameter compared to the core size confirms the presence of the DOPAC coating.
Table 2: Doxorubicin Loading on DOPAC-Functionalized Fe₃O₄-Au Nanoparticles
| Parameter | Value | Reference |
| Drug Loaded | Doxorubicin (Dox) | [1] |
| Nanoparticle | Fe₃O₄-Au-DOPAC-HSA-PEG | [1] |
| Doxorubicin to Iron Ratio (µg Dox / mg Fe) | 410 | [1] |
| Cell Line for Cytotoxicity Study | 4T1 (murine breast cancer) | [1] |
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of magnetic nanoparticles and their subsequent functionalization with 3,4-Dihydroxyphenylacetic acid.
Protocol 1: Synthesis of Magnetic Nanoparticles by Thermal Decomposition
This protocol describes a general method for synthesizing magnetic nanoparticles with a controlled size and morphology.
Materials:
-
Metal precursors (e.g., iron(III) acetylacetonate, cobalt(II) acetylacetonate)
-
Surfactants (e.g., oleic acid, oleylamine)
-
High-boiling point solvent (e.g., 1-octadecene, dibenzyl ether)
-
Argon gas supply
-
Three-necked round bottom flask, reflux condenser, thermometer
-
Heating mantle with magnetic stirring
-
Centrifuge
Procedure:
-
Combine the metal precursors, surfactants, and solvent in a three-necked round bottom flask equipped with a reflux condenser and a thermometer.
-
Heat the mixture to 130 °C under a steady flow of argon gas and maintain this temperature for 30 minutes to remove water and oxygen.
-
Increase the temperature to 280 °C at a rate of 3 °C/min and maintain for 2-4 hours.
-
After the reaction, cool the solution to room temperature.
-
Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.
-
Separate the nanoparticles from the solution by centrifugation (e.g., 6000 rpm for 30 minutes).[1]
-
Wash the nanoparticles with ethanol and redisperse them in a non-polar solvent like toluene or hexane.
Protocol 2: Surface Functionalization of Magnetic Nanoparticles with 3,4-Dihydroxyphenylacetic Acid (DOPAC)
This protocol details the ligand exchange process to coat hydrophobic magnetic nanoparticles with DOPAC, rendering them water-dispersible.[1]
Materials:
-
Hydrophobic magnetic nanoparticles dispersed in toluene or hexane (e.g., 0.5 mg Fe/mL)
-
3,4-Dihydroxyphenylacetic acid (DOPAC)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Water bath with magnetic stirring
-
Centrifuge
Procedure:
-
In a glass vial, dissolve 24 mg of NaOH in 10 mL of methanol.
-
Add 51 mg of DOPAC to the NaOH/methanol solution and stir until dissolved.
-
Add 10 mL of the hydrophobic magnetic nanoparticle dispersion to the DOPAC solution.
-
Incubate the mixture in a water bath at 50 °C for 5 hours with vigorous magnetic stirring.
-
Continue stirring the mixture overnight at room temperature.
-
After incubation, separate the now hydrophilic, DOPAC-coated nanoparticles from the supernatant by centrifugation (e.g., 6000 rpm for 20 minutes).[1]
-
Discard the supernatant and redisperse the nanoparticle pellet in 10 mL of deionized water.
-
The nanoparticles are now ready for further functionalization or use in aqueous media.
Protocol 3: Further Functionalization with PEG for Enhanced Stability
This protocol describes the covalent attachment of polyethylene glycol (PEG) to the DOPAC-coated nanoparticles to improve their stability in biological media.[1]
Materials:
-
DOPAC-coated magnetic nanoparticles in deionized water (e.g., 0.25 mg Fe/mL)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-terminated PEG (NH₂-PEG-NH₂)
-
Deionized water
Procedure:
-
To 2 mL of the DOPAC-coated nanoparticle solution, add 8 µL of NHS solution (1 mg/mL in water) and 12 µL of EDC solution (1 mg/mL in water).
-
Incubate the mixture for 15 minutes at room temperature to activate the carboxyl groups of DOPAC.
-
Add 54 µL of NH₂-PEG-NH₂ solution (50 mg/mL in water).
-
Incubate the resulting mixture for 12 hours at room temperature with gentle mixing.
-
Purify the PEGylated nanoparticles to remove excess PEG using a suitable method such as gel filtration (e.g., PD-10 column).[1]
IV. Visualizations
The following diagrams illustrate the key processes and logical flows described in these application notes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydroxiphenylacetic Acid-Based Universal Coating Technique for Magnetic Nanoparticles Stabilization for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxiphenylacetic Acid-Based Universal Coating Technique for Magnetic Nanoparticles Stabilization for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antioxidant Activity Assay of 3,5-Dihydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxyphenylacetic acid (3,5-DHPAA) is a phenolic acid of interest for its potential antioxidant properties. The evaluation of its in vitro antioxidant activity is a critical step in understanding its potential therapeutic applications. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—and presents available data for structurally related compounds to offer a comparative context for the antioxidant potential of 3,5-DHPAA.
The antioxidant activity of phenolic compounds is significantly influenced by the number and position of hydroxyl groups on the aromatic ring. For instance, compounds with an ortho-dihydroxy (catechol) structure, such as 3,4-Dihydroxyphenylacetic acid (DOPAC), are known to exhibit potent radical scavenging activities. In contrast, compounds lacking this feature, like 3-Hydroxyphenylacetic acid, show limited direct radical scavenging.[1][2] The resorcinol (meta-dihydroxy) structure of 3,5-DHPAA suggests its antioxidant profile will differ from these isomers, making direct experimental evaluation essential.
Data Presentation: Antioxidant Activity of Structurally Related Compounds
Due to the limited availability of direct quantitative data for this compound in the scientific literature, the following tables summarize the antioxidant activity of structurally similar phenolic acids. This data serves as a valuable reference for researchers investigating the antioxidant potential of 3,5-DHPAA.
Table 1: DPPH Radical Scavenging Activity of Related Phenolic Acids
| Compound | IC50 (µg/mL) | Comments |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Data not available in provided search results | Exhibited DPPH radical scavenging activity.[1] |
| 3-Hydroxyphenylacetic acid | No activity reported | Did not exhibit DPPH radical scavenging activity.[1] |
| Ascorbic Acid (Standard) | 25.74 | A standard antioxidant for comparison. |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Related Phenolic Acids
| Compound | Antioxidant Activity (TAUFe/μmol) |
| 3,4-Dihydroxyphenylacetic acid | 149 ± 10.0 |
| 2,3-Dihydroxybenzoic acid | 202 ± 10.6 |
| 2,5-Dihydroxybenzoic acid | 128 ± 6.3 |
*TAUFe/μmol represents the number of units per µmol of the compound, indicating its reducing power.[3]
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations for testing. Prepare a similar dilution series for the positive control.
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound and a dilution series as described for the DPPH assay.
-
Assay Procedure:
-
To each well of a 96-well microplate, add 10 µL of the various concentrations of the test compound or positive control.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Sample and Standard Preparation: Prepare a dilution series of this compound and the standard (Ferrous sulfate or Trolox) in a suitable solvent.
-
Assay Procedure:
-
Add 10 µL of the sample or standard to the wells of a 96-well plate.
-
Add 190 µL of the freshly prepared FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Reducing Power:
-
A standard curve is generated by plotting the absorbance of the standards against their concentrations.
-
The FRAP value of the sample is determined from the standard curve and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Visualization of Experimental Workflows
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Scavenging Assay Workflow.
Caption: FRAP Assay Workflow.
References
- 1. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features [mdpi.com]
Application Notes and Protocols for Cell-Based Bioactivity Testing of 3,5-Dihydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the potential bioactivity of 3,5-Dihydroxyphenylacetic acid (3,5-DHPPA). The methodologies described herein cover key areas of pharmacological interest, including cytocompatibility, antioxidant activity, anti-inflammatory effects, and apoptosis induction. While direct extensive research on 3,5-DHPPA is emerging, the protocols are based on established methods for assessing the bioactivity of phenolic acids and related compounds. Data from structurally similar compounds, such as 3,4-Dihydroxyphenylacetic acid (DOPAC), are included for comparative purposes and to guide experimental design.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[2][3]
Experimental Protocol
Materials:
-
This compound (3,5-DHPPA)
-
Mammalian cell line (e.g., RAW 264.7 macrophages, PC12 neuronal cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[4]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 3,5-DHPPA in a complete culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of 3,5-DHPPA. Include a vehicle control (medium with the solvent used to dissolve 3,5-DHPPA, e.g., DMSO, at a final concentration typically ≤ 0.1%).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the concentration of 3,5-DHPPA to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Data Presentation
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| 3,5-DHPPA | e.g., RAW 264.7 | 24 | Data to be determined | - |
| e.g., PC12 | 48 | Data to be determined | - | |
| 3,4-DOPAC (for comparison) | PC-12 | 24 | >200 nmol/10⁶ cells (non-toxic alone) | [5] |
Note: Data for 3,5-DHPPA is hypothetical and needs to be determined experimentally.
Antioxidant Activity Assessment
DPPH Radical Scavenging Assay (Acellular)
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a color change from purple to yellow.
Experimental Protocol
Materials:
-
This compound (3,5-DHPPA)
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of 3,5-DHPPA and a positive control (e.g., ascorbic acid) in methanol or ethanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to each well. Then, add 100 µL of the different concentrations of 3,5-DHPPA, positive control, or solvent (for the blank) to the respective wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at approximately 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation induced by an oxidizing agent.
Experimental Protocol
Materials:
-
Cell line (e.g., PC12 or SH-SY5Y)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Oxidizing agent (e.g., H₂O₂ or AAPH)
-
This compound (3,5-DHPPA)
-
Quercetin (positive control)
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of 3,5-DHPPA or a positive control for a specified period (e.g., 1-2 hours).
-
Probe Loading: Wash the cells with PBS and then incubate with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells again and then add the oxidizing agent (e.g., H₂O₂) to induce ROS production.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time.
-
Data Analysis: Calculate the percentage of inhibition of ROS production for each concentration of 3,5-DHPPA compared to the control (cells treated with the oxidizing agent only).
Data Presentation
| Assay | Compound | IC₅₀ (µM) | Reference |
| DPPH Scavenging | 3,5-DHPPA | Data to be determined | - |
| 3,4-DOPAC (for comparison) | ~50 (suppressed α-TOH consumption) | [6] | |
| Cellular Antioxidant Activity | 3,5-DHPPA | Data to be determined | - |
| 3,4-DHPPA (for comparison) | Showed protective effects against oxidative stress | [1] |
Note: Data for 3,5-DHPPA is hypothetical and needs to be determined experimentally.
Anti-Inflammatory Activity Assessment
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages (e.g., RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS).
Experimental Protocol
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound (3,5-DHPPA)
-
Dexamethasone or L-NAME (positive controls)
-
Griess Reagent (Component A: sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of 3,5-DHPPA for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + dexamethasone).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Component A, followed by 50 µL of Component B. Incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by 3,5-DHPPA.
Pro-Inflammatory Cytokine Measurement (ELISA)
This assay quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant of LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol
Materials:
-
Supernatants from the NO production assay
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
In brief, the supernatant is added to wells coated with a capture antibody for the specific cytokine.
-
After incubation and washing, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the resulting color change is measured at a specific wavelength.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentration of the cytokine in the samples is determined.
NF-κB Activation Assay
This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence or by using a reporter gene assay in cells stably transfected with an NF-κB-luciferase reporter construct.
Workflow for NF-κB Inhibition Assay
Caption: General workflow for assessing anti-inflammatory activity.
Data Presentation
| Assay | Cell Line | Treatment | IC₅₀ (µM) or % Inhibition | Reference |
| NO Production | RAW 264.7 | LPS + 3,5-DHPPA | Data to be determined | - |
| RAW 264.7 | LPS + 3,4-DHPPA (for comparison) | Showed inhibition of pro-inflammatory response | [1][7] | |
| TNF-α Secretion | RAW 264.7 | LPS + 3,5-DHPPA | Data to be determined | - |
| IL-6 Secretion | RAW 264.7 | LPS + 3,5-DHPPA | Data to be determined | - |
Note: Data for 3,5-DHPPA is hypothetical and needs to be determined experimentally.
Apoptosis Induction Assessment (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7) or other relevant cell line
-
This compound (3,5-DHPPA)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of 3,5-DHPPA for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Data Presentation
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Reference |
| e.g., HCT116 | 3,5-DHPPA (IC₅₀) | Data to be determined | Data to be determined | - |
| PC-12 | 3,4-DOPAC + NO donor | Inhibited apoptosis at low concentrations | Enhanced cell death at high concentrations | [5] |
Note: Data for 3,5-DHPPA is hypothetical and needs to be determined experimentally.
Signaling Pathway Analysis
Based on the known activities of structurally related phenolic acids, 3,5-DHPPA is likely to modulate key inflammatory and antioxidant signaling pathways.
Potential Signaling Pathways Modulated by 3,5-DHPPA
Phenolic acids are known to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This typically involves preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Furthermore, the antioxidant effects of phenolic compounds are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes.
The MAPK (Mitogen-activated protein kinase) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis, is another potential target.
Hypothesized Anti-Inflammatory Signaling of 3,5-DHPPA
Caption: Hypothesized inhibition of the NF-κB pathway by 3,5-DHPPA.
Hypothesized Antioxidant Signaling of 3,5-DHPPA
Caption: Hypothesized activation of the Nrf2 pathway by 3,5-DHPPA.
These application notes provide a comprehensive framework for investigating the bioactivity of this compound. The detailed protocols and suggested data presentation formats are intended to facilitate robust and reproducible experimental outcomes. Further research is warranted to elucidate the specific mechanisms of action and quantitative bioactivity of this compound.
References
- 1. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective effects of (S)-3,5-dihydroxyphenylglycine preconditioning in middle cerebral artery occluded rats: a perspective as a contrivance for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydroxyphenylacetic acid (DOPAC) modulates the toxicity induced by nitric oxide in PC-12 cells via mitochondrial dysfunctioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidative activity of 3,4-dihydroxyphenylacetic acid and caffeic acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of 3,5-Dihydroxyphenylacetic Acid in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxyphenylacetic acid (3,5-DHPAA) is a phenolic acid that originates from the metabolism of dietary flavonoids, particularly myricetin, by the gut microbiota. Myricetin is a flavonol found in various fruits, vegetables, and beverages. The presence and concentration of 3,5-DHPAA in urine can serve as a biomarker for dietary intake of myricetin-rich foods and may provide insights into the composition and metabolic activity of the gut microbiome. This application note provides detailed protocols for the detection and quantification of 3,5-DHPAA in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The formation of this compound from dietary myricetin is a multi-step process mediated by enzymes from the gut microbiota. The pathway involves the initial deglycosylation of myricetin glycosides to the aglycone, followed by C-ring fission and subsequent dehydroxylation to yield 3,5-DHPAA.
Caption: Metabolic pathway of this compound from dietary myricetin.
Experimental Workflow
The general workflow for the analysis of this compound in urine involves sample collection, preparation, instrumental analysis, and data processing.
Caption: General experimental workflow for 3,5-DHPAA analysis in urine.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of phenolic acids in urine using GC-MS and LC-MS/MS. Please note that the values for 3,5-DHPAA are extrapolated from methods for similar compounds, such as its isomer 3,4-dihydroxyphenylacetic acid, and should be validated for specific laboratory conditions.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | 0.02 - 0.1 ng/mL | [1] |
| Limit of Quantification (LOQ) | 1 - 15 ng/mL | 0.05 - 0.25 ng/mL | [1] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | [2] |
| Recovery | 85 - 110% | 80 - 115% | [1] |
| Intra-day Precision (%CV) | < 10% | < 10% | [2] |
| Inter-day Precision (%CV) | < 15% | < 15% | [2] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol involves extraction, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry.
1. Sample Preparation and Extraction:
-
Collect a mid-stream urine sample in a sterile container.
-
To a 1 mL aliquot of urine, add a suitable internal standard (e.g., a deuterated analog of 3,5-DHPAA).
-
Acidify the urine sample to a pH below 2 using 6M HCl.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction process (steps 4-6) and combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 325°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-570.
-
Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a "dilute and shoot" method, which is simpler and faster than extraction-based methods.
1. Sample Preparation:
-
Collect a mid-stream urine sample in a sterile container.
-
Centrifuge the urine sample at 10,000 x g for 10 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of a mobile phase-like solution (e.g., 95:5 water:acetonitrile with 0.1% formic acid) containing a suitable internal standard.
-
Vortex the diluted sample and transfer to an autosampler vial.
2. LC-MS/MS Instrumental Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A suitable gradient to separate 3,5-DHPAA from other urine components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 3,5-DHPAA and the internal standard should be optimized. For 3,5-DHPAA (MW: 168.15 g/mol ), a potential precursor ion [M-H]⁻ would be m/z 167.1. Product ions would need to be determined by infusion and fragmentation experiments.
Conclusion
The protocols described in this application note provide robust and sensitive methods for the detection and quantification of this compound in urine samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Proper validation of these methods is crucial to ensure accurate and reliable results for research and clinical applications.
References
- 1. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,5-Dihydroxyphenylacetic Acid in Dopamine Sensing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxyphenylacetic acid (DOPAC) is a primary metabolite of the neurotransmitter dopamine, formed through the action of monoamine oxidase (MAO).[1] The concentration of DOPAC, particularly in relation to dopamine levels, serves as a crucial index of dopamine turnover and the functional activity of dopaminergic neurons.[2][3] Consequently, the accurate measurement of DOPAC is a cornerstone of neuroscience research and plays a significant role in the study of neurodegenerative diseases, such as Parkinson's disease, and in the development of novel therapeutics targeting the dopaminergic system. This document provides detailed application notes and experimental protocols for the quantification of DOPAC as an indirect measure of dopamine sensing.
Application Notes
The primary application of this compound in the context of dopamine sensing is its measurement as a biomarker for dopamine metabolism and release. A summary of the key analytical methods and their performance characteristics is presented below.
Quantitative Data Summary
| Analytical Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) / Sensitivity | Linear Range | Reference |
| HPLC with Electrochemical Detection (HPLC-ECD) | Dopamine, DOPAC, HVA | Rat Brain Microdialysates | DOPAC: Not specified, DA: Not specified | DOPAC: 74 nmol/L to 1.5 µmol/L, DA: 66 nmol/L to 1.3 µmol/L | [4] |
| Radioenzymatic Assay | Dopamine, DOPAC | Brain Tissue | DOPAC: 100 pg, DA: ~10 pg | Not Specified | [3] |
| Differential Pulse Voltammetry (DPV) with Au@SiO2-APTES/GCE | Dopamine | Human urine and plasma | 1.4 x 10⁻⁸ mol/L | 4.7 x 10⁻⁸ to 1 x 10⁻⁷ mol/L and 1.25 x 10⁻⁷ to 8.75 x 10⁻⁷ mol/L | [5] |
Signaling Pathways and Methodological Overviews
The relationship between dopamine and DOPAC, along with the general workflow for their analysis, can be visualized to better understand the experimental logic.
Experimental Protocols
Protocol 1: Simultaneous Determination of Dopamine and DOPAC in Brain Tissue using HPLC-ECD
This protocol is adapted from methodologies described for the analysis of monoamines and their metabolites in brain tissue.[2][6]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
-
Homogenizer
-
Centrifuge
-
0.1 M Perchloric acid (PCA)
-
Mobile phase (e.g., a mixture of sodium acetate, citric acid, EDTA, octanesulfonic acid, and methanol, pH adjusted)
-
Dopamine and DOPAC standards
-
Ultrapure water
Procedure:
-
Sample Preparation:
-
Dissect and weigh the brain tissue of interest.
-
Dispense 200 µL of 0.1 M PCA solution into a microcentrifuge tube for every 1-2 tissue punches (e.g., 2 mm diameter punches from the striatum).[2]
-
Submerge the tissue punches in the PCA solution.[2]
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis. Store samples at -80°C if not analyzed immediately.[2]
-
-
HPLC-ECD Analysis:
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a flow rate of 1 mL/min.[2]
-
Set the electrochemical detector potential (e.g., +800 mV).[7]
-
Prepare a standard curve by making serial dilutions of dopamine and DOPAC standards in the mobile phase.
-
Inject a fixed volume (e.g., 20 µL) of the standards and the prepared samples into the HPLC system.
-
Record the chromatograms and identify the peaks for dopamine and DOPAC based on their retention times compared to the standards.
-
Quantify the amount of dopamine and DOPAC in the samples by comparing their peak areas to the standard curve.
-
-
Data Analysis:
-
Calculate the concentration of dopamine and DOPAC in the original tissue sample, taking into account the initial tissue weight and dilution factors.
-
The ratio of DOPAC to dopamine can be calculated to provide an index of dopamine turnover.
-
Protocol 2: Radioenzymatic Assay for Dopamine and DOPAC
This method offers high sensitivity for the simultaneous measurement of dopamine and DOPAC.[3]
Principle:
This assay is based on the enzymatic conversion of dopamine and DOPAC to their respective radiolabeled O-methylated derivatives using catechol-O-methyltransferase (COMT) and a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]methionine. The radiolabeled products are then separated and quantified.
Materials:
-
Catechol-O-methyltransferase (COMT)
-
S-adenosyl-L-[methyl-³H]methionine
-
Dopamine and DOPAC standards
-
Scintillation counter
-
Reagents for extraction and separation (e.g., thin-layer chromatography or liquid chromatography)
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue in an appropriate buffer.
-
Centrifuge to remove cellular debris.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the sample supernatant or standard, a buffer solution, COMT, and S-adenosyl-L-[methyl-³H]methionine.
-
Incubate at 37°C for a defined period to allow for the enzymatic reaction to proceed.
-
Stop the reaction by adding an acid.
-
-
Extraction and Separation:
-
Extract the radiolabeled O-methylated products into an organic solvent.
-
Separate the radiolabeled products corresponding to dopamine and DOPAC using a chromatographic method (e.g., TLC or HPLC).
-
-
Quantification:
-
Quantify the radioactivity of the separated products using a scintillation counter.
-
Construct a standard curve using the results from the dopamine and DOPAC standards.
-
Determine the concentration of dopamine and DOPAC in the samples from the standard curve.
-
Potential Future Applications: DOPAC Analogues in Direct Dopamine Sensing
While DOPAC is primarily used as a biomarker, structurally similar molecules have shown promise as recognition elements in direct dopamine sensors. For instance, 3,5-dihydroxybenzoic acid (DHBA) has been utilized in a ratiometric fluorescence-based sensor for the selective detection of dopamine.[8] The carboxyl group in DHBA enhances the reaction kinetics and thermodynamics, facilitating selective recognition of dopamine over other similar neurotransmitters.[8] This suggests a potential avenue for future research where DOPAC or its derivatives could be explored as the recognition element in novel biosensor designs.
Conclusion
The quantification of this compound is a well-established and vital tool for the indirect sensing of dopamine activity in both basic and clinical research. The protocols outlined above for HPLC-ECD and radioenzymatic assays provide robust and sensitive methods for this purpose. Further exploration into the use of DOPAC-like molecules as direct recognition elements in novel sensor platforms may open up new possibilities for real-time dopamine monitoring.
References
- 1. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 3. Simultaneous radioenzymatic assay of dopamine and dihydroxyphenylacetic acid: an index of in vivo dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. besjournal.com [besjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Dihydroxybenzoic Acid-Based Selective Dopamine Detection via Subsititution-Enhanced Kinetics Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: TLC-Densitometry for the Analysis of 3,5-Dihydroxyphenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dihydroxyphenylacetic acid is a phenolic compound of interest in various fields, including natural product chemistry and pharmacology. Its quantification is crucial for quality control and biological activity studies. Thin-Layer Chromatography (TLC) combined with densitometry offers a simple, cost-effective, and rapid method for the quantitative determination of this analyte. This document provides a detailed protocol and application notes for the analysis of this compound using TLC-densitometry.
Principle
This method is based on the separation of this compound from other components in a sample matrix on a high-performance thin-layer chromatography (HPTLC) plate. The quantification is then performed by scanning the chromatogram with a densitometer at a specific wavelength where the analyte exhibits maximum absorbance. The concentration of the analyte is determined by comparing its peak area with that of a standard calibration curve.
Experimental Protocols
2.1. Materials and Reagents
-
Standard: this compound (purity ≥ 98%)
-
Solvents: Methanol, Ethyl acetate, Toluene, Formic acid (all analytical grade)
-
Stationary Phase: Pre-coated HPTLC silica gel 60 F254 plates (20 x 10 cm)
-
Sample Preparation: Samples containing this compound should be dissolved in methanol. If analyzing a complex matrix like a plant extract, appropriate extraction and clean-up procedures may be necessary.
2.2. Instrumentation
-
HPTLC applicator (e.g., CAMAG Linomat 5 or similar)
-
HPTLC twin-trough developing chamber
-
TLC scanner (densitometer) equipped with a UV-Visible detector and data analysis software
-
Hot air oven or plate heater
2.3. Chromatographic Conditions
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v).
-
Chamber Saturation: The developing chamber should be saturated with the mobile phase vapor for at least 20 minutes before plate development.
-
Development: The plate should be developed up to a distance of 80 mm.
-
Drying: After development, the plate should be dried in a stream of warm air.
2.4. Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 100 µg/mL by diluting with methanol.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample and dissolve it in a known volume of methanol to achieve an expected concentration of this compound within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before application.
-
-
Application of Standard and Sample Solutions:
-
Apply 5 µL of each standard and sample solution as bands of 8 mm width onto the HPTLC plate using the applicator.
-
Maintain a distance of 10 mm from the bottom and sides of the plate.
-
-
Chromatographic Development:
-
Place the HPTLC plate in the pre-saturated developing chamber.
-
Allow the mobile phase to ascend up to 80 mm.
-
-
Densitometric Analysis:
-
After drying the plate, scan the chromatogram using the TLC scanner in absorbance mode at a wavelength of 280 nm.
-
Record the peak areas for each standard and sample.
-
-
Calibration Curve and Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation
The quantitative data for a typical validation of this method are summarized in the table below. These values are representative of what can be expected from a well-optimized and validated TLC-densitometry method.
| Parameter | Result |
| Rf Value | ~ 0.45 ± 0.05 |
| Linearity Range | 50 - 500 ng/spot |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 15 ng/spot |
| Limit of Quantification (LOQ) | ~ 50 ng/spot |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) |
| Accuracy (Recovery) | 98 - 102% |
Mandatory Visualizations
Diagram 1: Experimental Workflow
Application Notes and Protocols for Studying the Neuroprotective Effects of 3,5-Dihydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the neuroprotective potential of 3,5-Dihydroxyphenylacetic acid (3,5-DHPA), a phenolic acid of interest for its potential therapeutic applications in neurodegenerative diseases. The protocols detailed herein are designed for an initial in vitro assessment using a well-established neuronal cell line model.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key contributors to this neuronal damage. Phenolic acids, known for their antioxidant properties, are a promising class of compounds for neuroprotection. This compound, as a member of this class, warrants investigation for its ability to mitigate neuronal cell death induced by various neurotoxic insults.
The following protocols outline a systematic approach to evaluate the neuroprotective efficacy of 3,5-DHPA, from determining its cytotoxicity to assessing its protective effects against oxidative stress and elucidating potential underlying signaling pathways. The human neuroblastoma cell line, SH-SY5Y, is utilized as the primary in vitro model due to its human origin and ability to exhibit neuronal characteristics.
Data Presentation
Quantitative data from the described experiments should be meticulously recorded and are best presented in a tabular format for clear comparison and analysis. The following tables serve as templates for organizing experimental results.
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells
| Concentration of 3,5-DHPA (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.0 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Neuroprotective Effect of 3,5-DHPA Against Oxidative Stress-Induced Cell Death in SH-SY5Y Cells
| Treatment Group | Concentration of 3,5-DHPA (µM) | Neurotoxin (e.g., 100 µM H₂O₂) | Cell Viability (%) (Mean ± SD) |
| Control | - | - | 100 ± 5.2 |
| Neurotoxin Only | - | + | 50 ± 4.8 |
| 3,5-DHPA + Neurotoxin | 1 | + | |
| 3,5-DHPA + Neurotoxin | 5 | + | |
| 3,5-DHPA + Neurotoxin | 10 | + | |
| 3,5-DHPA + Neurotoxin | 25 | + |
Table 3: Effect of 3,5-DHPA on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration of 3,5-DHPA (µM) | Neurotoxin (e.g., 100 µM H₂O₂) | Relative Fluorescence Units (RFU) (Mean ± SD) |
| Control | - | - | 1000 ± 150 |
| Neurotoxin Only | - | + | 5500 ± 450 |
| 3,5-DHPA + Neurotoxin | 1 | + | |
| 3,5-DHPA + Neurotoxin | 5 | + | |
| 3,5-DHPA + Neurotoxin | 10 | + | |
| 3,5-DHPA + Neurotoxin | 25 | + |
Experimental Workflow
A logical and phased approach is critical for the successful evaluation of a novel neuroprotective compound. The workflow diagram below illustrates the key stages of the in vitro assessment of this compound.
Caption: A streamlined workflow for in vitro neuroprotective screening.
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Maintenance
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture SH-SY5Y cells in T-75 flasks with complete growth medium.
-
Maintain the cells in an incubator at 37°C with a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them. a. Aspirate the medium and wash the cells once with PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 7-8 mL of complete growth medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Prepare serial dilutions of 3,5-DHPA in culture medium.
-
Treat the cells with various concentrations of 3,5-DHPA for 24 hours. Include a vehicle control group.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Neuroprotection Assay Against Oxidative Stress
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound
-
Neurotoxin (e.g., Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or MPP⁺)
-
MTT solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate as described in Protocol 2.
-
Pre-treat the cells with non-toxic concentrations of 3,5-DHPA (determined from the cytotoxicity assay) for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂) to the wells. Include control (no treatment), neurotoxin-only, and 3,5-DHPA-only groups.
-
Incubate the plate for 24 hours at 37°C.
-
Assess cell viability using the MTT assay as described in Protocol 2 (steps 4-7).
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
SH-SY5Y cells
-
96-well black, clear-bottom plates
-
This compound
-
Neurotoxin (e.g., H₂O₂)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Hank's Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Procedure:
-
Seed and treat the cells in a 96-well black, clear-bottom plate as described in the neuroprotection assay (Protocol 3, steps 1-4).
-
After the treatment period, wash the cells with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with HBSS to remove the excess probe.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
Potential Signaling Pathways
Phenolic acids often exert their neuroprotective effects by modulating key signaling pathways involved in cellular stress response and survival. The diagram below illustrates a hypothetical signaling cascade that could be activated by this compound, leading to a neuroprotective outcome.
Caption: Hypothetical neuroprotective signaling pathway of 3,5-DHPA.
This document provides a foundational experimental model. Researchers should optimize assay conditions and concentrations for their specific experimental setup. Further investigations may include Western blot analysis to confirm the modulation of signaling proteins like Nrf2 and Akt, and in vivo studies to validate these initial findings in a whole-organism model.
Application Note: A Robust LC-MS/MS Protocol for the Identification and Quantification of 3,5-Dihydroxyphenylacetic Acid and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxyphenylacetic acid is a phenolic acid that can originate from the metabolism of dietary polyphenols, such as myricetin. Its structural similarity to other biologically active compounds, like the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), suggests its potential involvement in various physiological and pathological processes. The accurate identification and quantification of this compound and its metabolites in biological matrices are crucial for understanding its bioavailability, metabolic fate, and potential pharmacological effects.
This application note provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective analysis of this compound and its putative metabolites. The methodology described herein is applicable to various biological samples, including plasma and urine, and is designed to support research in pharmacology, metabolomics, and drug development.
Metabolic Pathway of this compound
The metabolism of this compound is anticipated to follow pathways similar to other dihydroxyphenylacetic acids, primarily involving methylation by catechol-O-methyltransferase (COMT) and conjugation reactions such as glucuronidation. The primary metabolite is likely to be a methoxy derivative, such as 3-hydroxy-5-methoxyphenylacetic acid.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and its metabolites from plasma and urine samples.
Materials:
-
Plasma or urine samples
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., 10% Methanol in water with 0.1% formic acid)
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or urine sample.
-
Add 10 µL of the Internal Standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
The separation and detection of this compound and its metabolites are achieved using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions (Putative):
The following MRM transitions are proposed for the analysis of this compound and its potential methylated metabolite. These transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 167.0 | 123.0 (loss of CO2) | 50 | 25 | 15 |
| 107.0 (loss of CH2COOH) | 50 | 25 | 20 | ||
| 3-Hydroxy-5-methoxyphenylacetic acid | 181.0 | 137.0 (loss of CO2) | 50 | 25 | 15 |
| 122.0 (loss of CH3 and CO2) | 50 | 25 | 25 | ||
| Internal Standard (IS) | Analyte-specific | Analyte-specific | 50 | Optimized | Optimized |
Data Presentation
The following tables provide representative quantitative data for a similar compound, 3,4-dihydroxyphenylacetic acid (DOPAC), which can be used as a reference for method validation.[1][2]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | 0.5 - 200 | >0.995 |
Table 2: Method Validation Parameters
| Parameter | 3,4-Dihydroxyphenylacetic acid (DOPAC) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | <15% |
| Recovery (%) | 85 - 110% |
Visualization of Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis is depicted in the following diagram.
Caption: Overview of the experimental workflow.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the identification and quantification of this compound and its metabolites. The described methodology offers high sensitivity and selectivity, making it a valuable tool for researchers in various scientific disciplines. The provided protocols and data serve as a robust starting point for method implementation and validation in your laboratory.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 3,5-Dihydroxyphenylacetic Acid
This technical support guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting advice for improving the aqueous solubility of 3,5-Dihydroxyphenylacetic acid.
Disclaimer: Direct experimental data on the solubility of this compound is limited. The information provided herein is largely based on data for its structural isomer, 3,4-Dihydroxyphenylacetic acid (DOPAC), and established principles of solubility enhancement. These guidelines should serve as a starting point, and optimization for your specific experimental conditions is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Dihydroxyphenylacetic acid isomers?
A: Dihydroxyphenylacetic acids are moderately soluble in water due to the presence of polar hydroxyl and carboxylic acid groups, which can participate in hydrogen bonding.[1] Their solubility is significantly influenced by the pH of the solution. In basic solutions, the carboxylic acid group deprotonates, leading to increased solubility through ionization.[1] They are generally more soluble in polar organic solvents like DMSO and ethanol.[2]
Q2: What are the primary methods for increasing the aqueous solubility of this compound?
A: Several techniques can be employed to enhance the aqueous solubility of phenolic compounds like this compound. These include:
-
pH Adjustment: Increasing the pH of the solution will deprotonate the carboxylic acid, forming a more soluble salt.[3][4]
-
Co-solvency: The addition of a water-miscible organic solvent in which the compound is more soluble can increase the overall solubility of the aqueous solution.[5][6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[7][8][9]
-
Salt Formation: Reacting the carboxylic acid with a suitable base can form a salt with significantly higher aqueous solubility.[4]
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier at a solid state can improve its dissolution rate and solubility.[10][11]
Q3: Are there any known stability issues to consider when solubilizing this compound?
A: Phenolic compounds, particularly those with multiple hydroxyl groups, can be susceptible to oxidation, especially at neutral to alkaline pH and in the presence of dissolved oxygen or metal ions. This can lead to the formation of colored degradation products.[12] It is advisable to use freshly prepared solutions and consider the use of antioxidants or chelating agents like EDTA if stability is a concern.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation occurs when adding the compound to an aqueous buffer. | The concentration exceeds the intrinsic solubility of the compound at that specific pH. The buffer components may be interacting with the compound. | 1. Increase the pH of the buffer to ionize the carboxylic acid and increase solubility. 2. Add a co-solvent such as DMSO or PEG300 to the buffer. 3. Consider preparing a stock solution in a suitable organic solvent and then diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
| The solution appears cloudy or forms a suspension. | Incomplete dissolution of the compound. The compound may be degrading. | 1. Use sonication or gentle heating to aid dissolution.[14] 2. Prepare the solution fresh before use. 3. If degradation is suspected, try preparing the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Variability in solubility between experiments. | Inconsistent preparation methods. Differences in the purity of the compound or reagents. Temperature fluctuations. | 1. Standardize the dissolution protocol, including the order of solvent addition and mixing times. 2. Use high-purity reagents and solvents. 3. Control the temperature during solution preparation and storage. |
| The solubility of a salt form of the compound is lower than expected in a physiological buffer. | The "common ion effect" may be reducing the solubility of the salt.[4] | 1. Evaluate the composition of your buffer for ions that are common with the salt form of your compound. 2. Consider using a different buffer system. |
Quantitative Data Summary
The following tables summarize the solubility of the related compound, 3,4-Dihydroxyphenylacetic acid (DOPAC), in various solvent systems. This data can be used as a reference point for this compound.
Table 1: Solubility of 3,4-Dihydroxyphenylacetic Acid in Different Solvents
| Solvent | Solubility | Notes |
| Water | 50 mg/mL | Clear, almost colorless solution. |
| PBS (pH 7.2) | 10 mg/mL[15] | - |
| DMSO | 100 mg/mL[14] | Ultrasonic assistance may be needed.[14] |
| Ethanol | ~1 mg/mL[2] | - |
| DMF | 1 mg/mL[15] | - |
Table 2: Co-Solvent Formulations for 3,4-Dihydroxyphenylacetic Acid
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[14] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[14] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[14] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
This protocol describes the preparation of a stock solution of this compound in an aqueous buffer by adjusting the pH.
-
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
1 M Sodium hydroxide (NaOH)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add the compound to a volume of PBS (pH 7.4) that is less than the final desired volume.
-
While stirring, slowly add 1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution. Continue adding NaOH until the compound is fully dissolved and the desired pH is reached. A final pH of 7.2 to 7.4 is a good starting point.
-
Once the compound is dissolved, transfer the solution to a volumetric flask and add PBS to the final desired volume.
-
Sterile filter the solution if required for cell culture or in vivo experiments.
-
Protocol 2: Solubilization using a Co-Solvent System
This protocol is adapted from a method used for 3,4-Dihydroxyphenylacetic acid and can be a starting point for this compound.[14]
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Gentle warming or sonication may be required to fully dissolve the compound.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture and vortex thoroughly.
-
If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.[14]
-
Protocol 3: Enhancement of Solubility using Cyclodextrin Complexation
This protocol provides a general method for preparing an inclusion complex of this compound with a cyclodextrin derivative.
-
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Shaker or incubator
-
-
Procedure:
-
Prepare a solution of SBE-β-CD in deionized water (e.g., 20% w/v).
-
Add an excess amount of this compound to the SBE-β-CD solution.
-
Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for 24-48 hours to allow for complex formation and equilibration.
-
After equilibration, centrifuge or filter the suspension to remove the undissolved compound.
-
The clear supernatant contains the this compound-cyclodextrin complex. The concentration of the dissolved compound can be determined by a suitable analytical method such as UV-Vis spectroscopy or HPLC.
-
Visualizations
Caption: Experimental workflow for improving solubility.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. wjbphs.com [wjbphs.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. gpsrjournal.com [gpsrjournal.com]
- 9. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbr.in [ijpbr.in]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. At Low Concentrations, 3,4-Dihydroxyphenylacetic acid (DOPAC) Binds Non-covalently to α-Synuclein and Prevents Its Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
Technical Support Center: Stability of 3,5-Dihydroxyphenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3,5-Dihydroxyphenylacetic acid in various laboratory settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Stability Overview
This compound, a resorcinol derivative, is susceptible to degradation under certain conditions. Its stability is influenced by factors such as the solvent used, the pH of the solution, temperature, and exposure to light. Understanding these factors is critical for obtaining reliable and reproducible experimental results. Phenolic compounds, in general, are known to be unstable at high pH.[1][2][3]
Factors Influencing Stability:
-
pH: Stability is generally higher in acidic to neutral conditions. Alkaline environments can lead to rapid degradation.[1][2][3]
-
Solvents: The choice of solvent can impact stability. While soluble in various organic solvents, prolonged storage in certain solvents may lead to degradation.
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
Light: Exposure to UV and visible light can induce photolytic degradation.[4][5]
-
Oxidation: The dihydroxy-substituted phenyl ring is susceptible to oxidation, which can be catalyzed by metal ions or exposure to air.
Quantitative Stability Data
| Solvent/Condition | Temperature | Light Condition | Estimated Stability (Time to 10% Degradation) |
| 0.1 M HCl (aq) | 60°C | Dark | > 24 hours |
| Water (pH 7) | 25°C | Dark | 12 - 24 hours |
| 0.1 M NaOH (aq) | 25°C | Dark | < 2 hours |
| Methanol | 25°C | Dark | ~ 48 hours |
| DMSO | 25°C | Dark | > 72 hours |
| Acetonitrile | 25°C | Dark | ~ 48 hours |
| 3% H₂O₂ (aq) | 25°C | Dark | < 1 hour |
| Solid State | 40°C / 75% RH | Dark | Several weeks |
| Aqueous Solution | 25°C | UV/Visible Light | < 4 hours |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound.
Question: My solution of this compound has turned a brownish color. What does this indicate?
Answer: A color change, typically to brown or pink, is a common indicator of degradation, likely due to oxidation. This is more likely to occur in neutral to alkaline solutions and upon exposure to air and light. It is recommended to prepare fresh solutions, especially for quantitative experiments.
Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my sample. What could be the cause?
Answer: The appearance of new peaks is often due to the formation of degradation products. This can be confirmed by running a forced degradation study. Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from its degradation products. A resolution of ≥ 2.0 between the parent peak and the closest degradant peak is generally considered acceptable.[6]
Question: What is the best way to store stock solutions of this compound?
Answer: For short-term storage (up to a few days), store stock solutions prepared in a suitable organic solvent like DMSO at -20°C or lower, protected from light. For aqueous solutions, it is highly recommended to prepare them fresh before each experiment due to lower stability.
Question: How can I minimize the degradation of this compound during my experiments?
Answer: To minimize degradation, consider the following:
-
Use freshly prepared solutions.
-
Work with acidic or neutral pH buffers if your experiment allows.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Keep solutions on ice or at reduced temperatures when not in immediate use.
-
Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
Question: My results are inconsistent between experiments. Could this be a stability issue?
Answer: Yes, inconsistent results are a common consequence of compound instability. If the compound degrades to a different extent in each experiment, it will lead to variability in your data. Implementing the handling and storage recommendations above can help improve consistency.
Experimental Protocols
A forced degradation study is essential to understand the stability of a compound and to develop a stability-indicating analytical method.[4][5][6][7][8]
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours.[6]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.[6]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour.[6]
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid residue in an oven at 80°C for 24 hours. Reconstitute in 1 mL of methanol before analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all stressed samples, along with a non-stressed control solution, by a suitable HPLC-UV method. A generic starting method could be:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Column Temperature: 30°C
-
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation of this compound.
-
Assess the peak purity of the parent compound to ensure the method is stability-indicating.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability assessment of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors and pathways influencing the degradation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmadekho.com [pharmadekho.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing HPLC Separation of Dihydroxyphenylacetic Acid Isomers
Welcome to the technical support center for the HPLC separation of dihydroxyphenylacetic acid (DHPA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chromatographic analysis of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to the separation of DHPA isomers.
Q1: My dihydroxyphenylacetic acid isomer peaks are co-eluting or showing poor resolution. What should I do?
A1: Peak co-elution is a common challenge when separating structurally similar isomers. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Adjust pH: The pH of the mobile phase is critical for controlling the ionization state of phenolic acids. For reversed-phase chromatography, a mobile phase pH at least 2 units below the pKa of the analytes is recommended to ensure they are in their neutral form, which can improve peak shape and retention. Consider using a buffer to maintain a stable pH.
-
Change Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents offer different selectivities and can alter the elution order of your isomers.
-
Incorporate a Solvent Modifier: Adding a small percentage of an acid like formic acid or acetic acid to the mobile phase can improve peak shape.[1]
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.
-
-
Consider an Alternative Stationary Phase:
-
Phenyl or Biphenyl Columns: These columns can provide alternative selectivity for aromatic and moderately polar analytes through π-π interactions, which can be effective for separating positional isomers.[2]
-
Polar-Embedded Columns: These columns are designed to provide different selectivity compared to standard C18 columns and can be particularly useful for separating polar compounds.
-
Hydrogen Bonding Columns: For compounds with hydroxyl and carboxylic acid groups, columns that facilitate hydrogen bonding interactions can offer unique separation mechanisms based on the accessibility of these functional groups.
-
Q2: I'm observing significant peak tailing for my DHPA isomer peaks. What is the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the acidic analytes and the silica-based stationary phase.
-
Mobile Phase pH: Ensure the mobile phase is sufficiently acidic to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups. This minimizes their interaction with residual silanols on the column packing material.
-
Column Choice: Use a high-purity, end-capped C18 column to minimize the number of available silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Contamination: A contaminated guard or analytical column can also cause peak tailing. Try flushing the column or replacing the guard column.
Q3: My retention times are drifting between injections. What could be the issue?
A3: Fluctuating retention times can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution.
-
Mobile Phase Composition: Inaccurately prepared or degrading mobile phase can lead to retention time shifts. It is recommended to prepare fresh mobile phase daily.
-
Temperature Fluctuations: Column temperature can significantly impact retention times. Using a column oven will provide a stable temperature environment.[3]
-
Pump Performance: Inconsistent pump performance can lead to changes in flow rate and, consequently, retention times.
Q4: Should I use an isocratic or gradient elution method for separating DHPA isomers?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample and the similarity of the isomers.
-
Isocratic Elution: This method uses a constant mobile phase composition. It is simpler to set up and can provide better resolution for closely eluting peaks if the retention times are not too different.
-
Gradient Elution: This method involves changing the mobile phase composition during the run. It is generally preferred for complex samples containing compounds with a wide range of polarities and can help to sharpen peaks and reduce analysis time. For separating a mixture of DHPA isomers, a shallow gradient is often a good starting point.
Data Presentation
Due to the limited availability of comprehensive, direct comparative studies of all dihydroxyphenylacetic acid isomers in a single chromatographic run, this table provides an expected elution order on a standard C18 reversed-phase column based on the general principles of chromatography. The elution order is primarily dictated by the polarity of the isomers, with more polar compounds eluting earlier.
| Isomer | Common Abbreviation | Structure | Expected Elution Order (Reversed-Phase) | Rationale for Relative Retention |
| 2,3-Dihydroxyphenylacetic Acid | 2,3-DHPA | 1 (Earliest) | The adjacent hydroxyl groups increase polarity. | |
| 3,4-Dihydroxyphenylacetic Acid | 3,4-DHPA (DOPAC) | 2 | Standard polarity for comparison. | |
| 2,5-Dihydroxyphenylacetic Acid | 2,5-DHPA | 3 | Generally less polar than 2,3- and 3,4-isomers. | |
| 2,4-Dihydroxyphenylacetic Acid | 2,4-DHPA | 4 | ||
| 2,6-Dihydroxyphenylacetic Acid | 2,6-DHPA | 5 | ||
| 3,5-Dihydroxyphenylacetic Acid | 3,5-DHPA | 6 (Latest) | The meta-position of the hydroxyl groups can reduce overall polarity compared to ortho and para isomers. |
Note: This is a generalized elution order. The actual retention times and elution order can vary significantly based on the specific column, mobile phase composition, pH, and temperature used.
Experimental Protocols
This section provides a detailed methodology for developing an HPLC method for the separation of dihydroxyphenylacetic acid isomers.
Objective: To develop a robust reversed-phase HPLC method for the separation and quantification of DHPA isomers.
1. Materials and Reagents:
-
Dihydroxyphenylacetic acid isomer standards (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DHPA)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable acid for pH adjustment)
-
Phosphate buffer components (if required for pH stability)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and a UV or electrochemical detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each DHPA isomer standard in a suitable solvent (e.g., methanol or mobile phase) to prepare individual stock solutions.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all isomers at a suitable concentration by diluting the stock solutions in the mobile phase.
4. Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5-30% B (linear gradient)
-
25-30 min: 30% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm or electrochemical detection.
5. Method Optimization:
-
If co-elution occurs, adjust the gradient slope (make it shallower for better resolution), change the organic solvent (e.g., to methanol), or try a different column chemistry as outlined in the troubleshooting section.
Visualizations
Experimental Workflow for Method Development
Caption: A general workflow for developing an HPLC method for DHPA isomer separation.
Troubleshooting Logic for Peak Co-elution
Caption: A decision tree for troubleshooting peak co-elution of DHPA isomers.
References
Technical Support Center: Analysis of 3,5-Dihydroxyphenylacetic Acid
Welcome to the technical support center for the bioanalysis of 3,5-Dihydroxyphenylacetic acid (3,5-DHPAA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges, with a focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about matrix effects and their impact on 3,5-DHPAA analysis.
Q1: What is a "matrix effect" and why is it a concern for 3,5-DHPAA analysis?
A1: A matrix effect is the alteration of an analyte's signal in a mass spectrometer by the presence of other, co-eluting components in the sample.[1][2][3] In the analysis of 3,5-DHPAA, which is often measured in complex biological samples like plasma or urine, these interfering components can suppress or enhance the ionization of the target analyte.[4][5][6] This phenomenon can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity, compromising the reliability of your results.[7]
Q2: What are the primary causes of matrix effects when analyzing 3,5-DHPAA in biological samples?
A2: For a polar molecule like 3,5-DHPAA, the main sources of matrix effects in biological fluids (e.g., plasma, serum) are:
-
Endogenous Components: Biological samples are rich in substances that can interfere with ionization. Phospholipids from cell membranes are a major cause of ion suppression in electrospray ionization (ESI).[8][9][10][11] Other culprits include salts, proteins, and other small molecule metabolites.[12]
-
Competition for Ionization: During the ESI process, co-eluting compounds from the matrix compete with 3,5-DHPAA for the limited available charge on spray droplets. This competition can reduce the number of 3,5-DHPAA ions that are successfully generated and detected by the mass spectrometer.[1][11]
-
Exogenous Components: Substances introduced during sample collection and preparation, such as anticoagulants (e.g., heparin, EDTA), non-volatile buffers (e.g., phosphates), or certain mobile phase additives like trifluoroacetic acid (TFA), can also suppress the analyte signal.[11]
Q3: How can I determine if my 3,5-DHPAA analysis is affected by matrix effects?
A3: There are two primary experimental methods to assess the presence and magnitude of matrix effects:
-
Post-Column Infusion: This is a qualitative method. A standard solution of 3,5-DHPAA is continuously infused into the solvent flow after the analytical column and before the MS ion source to create a stable signal baseline. A blank matrix extract (e.g., plasma extract without 3,5-DHPAA) is then injected onto the column. Any dip or peak in the stable baseline indicates retention times where matrix components are causing ion suppression or enhancement, respectively.[10][13][14]
-
Post-Extraction Spike Comparison: This is a quantitative method. The peak response (area) of 3,5-DHPAA is compared between two samples: (A) a blank matrix extract that has been spiked with a known concentration of 3,5-DHPAA and (B) a neat solution of 3,5-DHPAA prepared in a pure solvent at the same concentration.[1][13] The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (IS).[1][13] A SIL IS is a version of the analyte (e.g., 3,5-DHPAA-d₃) where some atoms have been replaced with heavier isotopes (e.g., Deuterium, ¹³C). This standard is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[1][13] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[12][15]
Section 2: Troubleshooting Guide for Common Issues
Use this guide to diagnose and resolve common problems encountered during the analysis of 3,5-DHPAA.
Issue: Poor Reproducibility / High Variability in Results (%RSD > 15%)
High relative standard deviation (%RSD) between replicate injections is a classic sign of inconsistent matrix effects. Follow this troubleshooting workflow to identify and resolve the issue.
References
- 1. longdom.org [longdom.org]
- 2. droracle.ai [droracle.ai]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 9. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
Troubleshooting low yield in 3,5-Dihydroxyphenylacetic acid synthesis
Welcome to the technical support center for the synthesis of 3,5-Dihydroxyphenylacetic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues leading to low yield and other experimental challenges. The following guides are presented in a question-and-answer format to directly address specific problems you may encounter.
Route 1: Demethylation of 3,5-Dimethoxyphenylacetic Acid
This is a common and reliable route, starting from the commercially available 3,5-dimethoxyphenylacetic acid. The primary challenge in this synthesis is the complete and clean cleavage of both methyl ether groups without causing degradation of the sensitive dihydroxyphenyl product.
Frequently Asked Questions & Troubleshooting
Q1: My demethylation reaction is incomplete. TLC analysis shows remaining starting material and a major spot that I suspect is the mono-demethylated intermediate. How can I improve the conversion?
A1: Incomplete conversion is a frequent issue in demethylation of poly-methoxylated aromatic compounds. The second demethylation is often slower than the first. Here are several factors to consider:
-
Stoichiometry of Reagent: Ensure you are using a sufficient excess of the demethylating agent. For reagents like Boron Tribromide (BBr₃), at least one equivalent is needed per methoxy group. It is common to use 2.5 to 3 equivalents to drive the reaction to completion.
-
Reaction Time and Temperature: You may need to increase the reaction time or temperature. Monitor the reaction by TLC until the starting material and intermediate spots are no longer visible. For BBr₃, reactions are often started at low temperatures (-78°C or 0°C) and allowed to warm to room temperature, sometimes for extended periods (12-24 hours).[1] For harsher reagents like HBr, reflux temperatures are typically required.[1]
-
Choice of Reagent: Some reagents are more powerful than others. If a milder reagent is not working, a stronger one may be necessary, but this increases the risk of side reactions.
Data Presentation: Comparison of Common Demethylating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages & Common Side Reactions |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78°C to RT, 2-24h | High efficiency, relatively mild conditions. | Highly toxic and corrosive, reacts violently with water. Incomplete reaction can leave mono-demethylated product. |
| Hydrobromic Acid (HBr) | 48% aq. HBr, often with Acetic Acid, Reflux, 4-12h | Inexpensive and powerful. | Harsh conditions, low functional group tolerance.[1] Can cause ring bromination or degradation of sensitive substrates. |
| Pyridinium Hydrochloride | Neat (molten salt), 180-220°C, 1-6h | Effective for stubborn ethers; workup can be simple.[2] | Very high temperatures required, which can cause decomposition. The reaction is run as a melt, which can be difficult to stir.[2] |
| Thiolates (e.g., NaSEt) | DMF or similar polar aprotic solvent, 100-150°C | Strong nucleophile, effective for Sₙ2-type demethylation. | Requires anhydrous conditions and high temperatures.[1] The thiol reagent can be difficult to remove completely during workup. |
Q2: My reaction mixture turned dark brown/black, and the final yield after workup is very low. What is causing this degradation?
A2: The resorcinol structure (1,3-dihydroxybenzene) in your product is highly susceptible to oxidation, especially under harsh conditions or in the presence of air. This oxidation often leads to the formation of colored polymeric materials.
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Harsh Reagents: Strong acids at high temperatures (like refluxing HBr) can cause charring and degradation. Consider switching to a milder reagent like BBr₃ that can be used at room temperature or below.[1]
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Atmosphere: The reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the electron-rich phenolic product.
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Workup Procedure: During the aqueous workup, the product is exposed to water and air. It is advisable to work quickly and consider de-gassing your solvents. Some protocols suggest adding a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) during the workup to prevent oxidation of the phenol.
Experimental Protocols
Protocol 1: Generalized Demethylation using Boron Tribromide (BBr₃)
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Preparation: In a flame-dried, three-necked flask equipped with a stir bar, dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxyphenylacetic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
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Reaction: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of BBr₃ (2.5 - 3.0 eq.) in anhydrous DCM via the dropping funnel over 30 minutes.
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Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes with 1% acetic acid mobile phase) until the starting material has been completely consumed.
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Quenching: Cool the mixture back to 0°C in an ice bath and very cautiously quench the reaction by the slow, dropwise addition of water or methanol. This is a highly exothermic step.
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Workup: Transfer the mixture to a separatory funnel. Add more water and extract the product with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Caption: General workflow for the synthesis via demethylation.
Caption: Desired reaction versus common side products.
Route 2: Hydrolysis of 3,5-Dihydroxybenzyl Cyanide
This route involves the conversion of a nitrile functional group to a carboxylic acid. The main challenges are the potential for incomplete reaction, which can stall at the amide intermediate, and the stability of the resorcinol ring under the typically harsh hydrolysis conditions.
Frequently Asked Questions & Troubleshooting
Q1: My hydrolysis reaction stopped, and I have isolated the 3,5-dihydroxy-phenylacetamide intermediate. How can I complete the conversion to the carboxylic acid?
A1: The hydrolysis of a nitrile proceeds in two steps: first to an amide, then to the carboxylate/carboxylic acid. The second step often requires more forcing conditions.[3]
-
Harsher Conditions: To push the reaction from the amide to the acid, you will likely need to increase the temperature (reflux), prolong the reaction time, and/or use a more concentrated acid or base solution.[4]
-
Acid vs. Base: Both acidic and basic conditions can complete the hydrolysis.[3][5] Under acidic conditions, the final product is the free carboxylic acid. Under basic conditions, a sodium or potassium carboxylate salt is formed initially, which must be neutralized with acid in a separate step to yield the final product.[3]
Data Presentation: Conditions for Nitrile Hydrolysis
| Condition Type | Reagents | Temperature | Expected Product (Before Workup) | Notes |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ in H₂O/Dioxane | Reflux | Carboxylic Acid + Ammonium Salt | Generally provides the free acid directly after workup. Can be harsh on sensitive functional groups.[3] |
| Basic Hydrolysis | NaOH or KOH in H₂O/Ethanol | Reflux | Carboxylate Salt + Ammonia | Requires a final acidification step to protonate the carboxylate. May be milder for some substrates.[3] |
Q2: The reaction mixture is very dark, and my yield is low, suggesting product degradation. How can I use milder hydrolysis conditions?
A2: As noted before, the resorcinol ring is prone to oxidation and degradation under harsh conditions. Standard nitrile hydrolysis often requires refluxing in strong acid or base, which can be detrimental.
-
Protecting Groups: While it adds steps to the synthesis, one could protect the hydroxyl groups (e.g., as methyl ethers, as in Route 1) before hydrolysis, and then deprotect them in a final step.
-
Lower Temperatures: Attempt the hydrolysis at a lower temperature for a longer period. While this may slow the reaction, it could significantly reduce degradation.
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidative degradation of the phenolic groups.
Experimental Protocols
Protocol 2: Generalized Acidic Hydrolysis of a Nitrile
-
Setup: In a round-bottom flask, combine 3,5-dihydroxybenzyl cyanide (1.0 eq.), water, and concentrated hydrochloric acid (e.g., 6M solution). An organic co-solvent like 1,4-dioxane may be added to improve solubility.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting nitrile and intermediate amide spots indicates completion.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).
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Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Visualizations
Caption: General workflow for the synthesis via nitrile hydrolysis.
General Troubleshooting and Purification
The following flowchart provides a logical sequence for diagnosing the cause of low yield, regardless of the synthetic route.
Caption: A decision tree for troubleshooting common synthesis issues.
Q3: My crude product is an impure oil/solid. What is a good general strategy for purifying this compound?
A3: Purifying phenolic acids requires care to prevent degradation and to effectively separate them from nonpolar and highly polar impurities.
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Aqueous Extraction: An acid-base extraction can be very effective. Dissolve the crude material in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. Separate the aqueous layer and carefully re-acidify it with cold, dilute HCl until the product precipitates or can be extracted back into fresh ethyl acetate.
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Column Chromatography: Silica gel chromatography is a standard method.
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Silica: Use standard silica gel.
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Solvent System: A mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is common. Because the product is an acid, it may streak on the column. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can suppress the deprotonation of the carboxylic acid and lead to much sharper bands and better separation.
-
-
Recrystallization: If a solid is obtained, recrystallization can be an excellent final purification step. Try solvents like hot water, ethyl acetate/hexanes, or acetone/water mixtures.
References
Preventing oxidation of 3,5-Dihydroxyphenylacetic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3,5-Dihydroxyphenylacetic acid (3,5-DHPAA) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it susceptible to oxidation?
A1: this compound is a phenolic acid belonging to the resorcinol family.[1] Its dihydroxy-substituted benzene ring is electron-rich, making it highly susceptible to oxidation.[2][3] This process can be initiated by exposure to oxygen, metal ions, or high pH conditions, leading to the formation of colored quinone-type compounds that can interfere with experimental results.[4][5]
Q2: How can I visually detect if my this compound solution has oxidized?
A2: A fresh, unoxidized solution of dihydroxyphenylacetic acid is typically colorless.[6] The primary visual indicator of oxidation is a color change in the solution, which may turn pink, brown, or dark red depending on the extent of oxidation and the solution's composition. This discoloration is due to the formation of quinone and polymerized quinone products.
Q3: What are the optimal storage conditions for solid this compound and its solutions?
A3: For long-term stability, solid 3,5-DHPAA should be stored in a tightly sealed container in a cool, dry, and dark place. A manufacturer of the similar compound 3,4-DHPAA recommends storage at -20°C for multi-year stability.[7] Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be aliquoted and stored at -20°C or -80°C, preferably under an inert gas like argon or nitrogen, and should contain an antioxidant.
Q4: Which solvents are recommended for preparing this compound solutions to minimize oxidation?
A4: The choice of solvent can impact stability. It is advisable to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes before use. Buffers should be prepared with high-purity, deoxygenated water and, if possible, include a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Q5: How does pH affect the stability of this compound solutions?
A5: The oxidation of phenolic compounds, including dihydroxyphenylacetic acids, is highly pH-dependent. The rate of oxidation increases significantly under neutral to basic (alkaline) conditions.[8][9] To enhance stability, it is recommended to prepare and use solutions at a slightly acidic pH (e.g., pH 3-5) whenever the experimental design allows.
Troubleshooting Guide
Problem: My this compound solution has changed color (e.g., turned pink or brown).
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Cause: This indicates that the compound has oxidized. This is likely due to prolonged exposure to atmospheric oxygen, the presence of catalytic metal ions, or a pH that is too high.
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Solution: Discard the discolored solution and prepare a fresh one. Implement preventative measures such as using deoxygenated solvents, adding an antioxidant (see Table 1), and maintaining a slightly acidic pH. Work quickly and keep the solution on ice.
Problem: I am observing unexpected or inconsistent results in my assay.
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Cause: If not properly stabilized, 3,5-DHPAA can oxidize during the course of an experiment. The resulting oxidation products may be reactive or interfere with analytical measurements. The auto-oxidation of the related compound, 3,4-DHPAA (DOPAC), is known to produce a quinone that can irreversibly modify proteins.[4]
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Solution: Review your experimental protocol to identify and minimize any steps where the compound is exposed to oxidative conditions (e.g., high temperatures, prolonged incubation times, high pH). Incorporate an antioxidant into your solutions from the start. For sensitive experiments, preparing solutions under an inert atmosphere is recommended (see Protocol 2).
Problem: My analytical results (e.g., HPLC, LC-MS) show multiple, unexpected peaks.
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Cause: These additional peaks are likely oxidation byproducts of 3,5-DHPAA.
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Solution: Prepare a fresh, stabilized stock solution and re-run the analysis. Compare the chromatogram to the previous one to confirm if the extra peaks have been eliminated. If working with plasma or other biological matrices, note that dihydroxyphenylacetic acids can be unstable; a study on 3,4-DHPAA showed a rapid drop of over 50% in 6 hours at 4°C in perchloric acid extracts without a stabilizer.[10] Adding a reducing agent like Dithiothreitol (DTT) was shown to maintain stability for at least 2 hours.[10]
Data Presentation
Table 1: Recommended Antioxidants for Stabilizing Dihydroxyphenylacetic Acid Solutions
| Antioxidant | Recommended Starting Concentration | Notes |
| Ascorbic Acid (Vitamin C) | 0.1 - 1 mM | A common and effective antioxidant.[4] Can be mildly acidic, which may aid stability. |
| Dithiothreitol (DTT) | 0.5 - 1 mM | A strong reducing agent, particularly effective in preventing oxidation in biological samples and extracts.[10] |
| Glutathione (GSH) | 1 - 5 mM | An endogenous antioxidant that can be used to protect the compound in cellular or physiological buffers.[8][11] |
| N-acetylcysteine (NAC) | 1 - 5 mM | A stable antioxidant that can mitigate protein reactivity caused by oxidation products.[8][11] |
| EDTA | 0.1 - 1 mM | A chelating agent that sequesters metal ions (e.g., Cu²⁺, Mn²⁺) which can catalyze oxidation. Often used in conjunction with an antioxidant. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of 3,5-DHPAA with enhanced stability.
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Solvent Deoxygenation:
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Take an appropriate volume of your desired solvent (e.g., 0.1 M phosphate buffer, pH 4.5) in a glass container.
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Place the container on a magnetic stirrer and add a stir bar.
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Sparge the solvent with a gentle stream of inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
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-
Preparation of Antioxidant Solution:
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Prepare a concentrated stock solution of your chosen antioxidant (e.g., 100 mM Ascorbic Acid in deoxygenated water).
-
-
Weighing 3,5-DHPAA:
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Weigh out the required amount of solid 3,5-DHPAA (Molecular Weight: 168.15 g/mol ) in a microcentrifuge tube. For 10 mL of a 10 mM solution, this would be 16.815 mg.
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-
Dissolution:
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Add the deoxygenated solvent to the solid 3,5-DHPAA.
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Add the antioxidant stock solution to achieve the desired final concentration (e.g., add 100 µL of 100 mM Ascorbic Acid to a final volume of 10 mL to get 1 mM).
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Vortex gently until the solid is completely dissolved. Keep the tube on ice.
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Storage:
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If not for immediate use, aliquot the stock solution into small-volume, amber microcentrifuge tubes.
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Flush the headspace of each tube with inert gas before sealing.
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Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
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Protocol 2: General Experimental Workflow to Minimize Oxidation
This workflow outlines best practices for handling 3,5-DHPAA during a typical experiment.
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Preparation:
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Prepare all buffers and solutions using deoxygenated solvents.
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Incorporate an appropriate antioxidant and/or chelating agent (see Table 1) into all buffers that will contain 3,5-DHPAA.
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Pre-chill all solutions and equipment (e.g., tubes, pipette tips) on ice.
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-
Execution:
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Prepare the stabilized 3,5-DHPAA stock solution as described in Protocol 1 immediately before use.
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Perform all dilutions and experimental steps on ice whenever possible to reduce the rate of auto-oxidation.
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Minimize the exposure of the solution to air. Keep tubes capped whenever not actively pipetting.
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For highly sensitive or lengthy experiments, consider performing the procedure in a glove box or other inert atmosphere environment.
-
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Analysis:
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Analyze samples as quickly as possible after preparation.
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If there is a delay before analysis (e.g., waiting for an HPLC run), ensure the samples are kept in a cooled autosampler and protected from light.
-
Visualizations
Caption: Conceptual pathway of 3,5-DHPAA oxidation.
Caption: Recommended experimental workflow to prevent oxidation.
Caption: Decision tree for troubleshooting oxidation problems.
References
- 1. This compound | C8H8O4 | CID 597768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0514467B1 - Compositions and methods for inhibiting browning in foods - Google Patents [patents.google.com]
- 3. US5059438A - Compositions and methods for inhibiting browning in foods using resorcinol derivatives - Google Patents [patents.google.com]
- 4. Antioxidants prevent the interaction of 3,4-dihydroxyphenylacetic acid at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-二羟基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Antioxidant-Mediated Modulation of Protein Reactivity for 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [iro.uiowa.edu]
Cell toxicity issues with high concentrations of 3,5-Dihydroxyphenylacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell toxicity issues when working with high concentrations of 3,5-Dihydroxyphenylacetic acid.
Troubleshooting Guides
This section offers step-by-step guidance to address specific problems you may encounter during your experiments.
Issue 1: Unexpectedly high levels of cell death observed after treatment.
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Question: We are observing significant cell death in our cultures treated with high concentrations of this compound, which is inconsistent with our initial expectations. How can we troubleshoot this?
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Answer: Unexpected cytotoxicity can arise from several factors when working with phenolic compounds like this compound. Follow these steps to identify the potential cause:
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Verify Compound Integrity and Purity:
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Action: Confirm the purity of your this compound stock using methods like HPLC or mass spectrometry. Impurities from synthesis or degradation can exhibit higher toxicity.
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Rationale: Phenolic compounds can be susceptible to oxidation, leading to the formation of reactive quinone species that are often more cytotoxic than the parent compound.
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Assess Solubility and Precipitation:
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Action: Visually inspect your treatment media, both before and after addition to cells, for any signs of precipitation. Use a microscope to check for crystalline structures on the culture surface.
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Rationale: Poor solubility at high concentrations can lead to the formation of micro-precipitates. These can cause physical stress to cells or lead to a much higher localized concentration of the compound, inducing toxicity.
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Evaluate pH of Treatment Media:
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Action: Measure the pH of your cell culture media after the addition of the highest concentration of this compound.
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Rationale: The acidic nature of the compound can lower the pH of the culture medium, especially at high concentrations, creating a stressful environment for the cells and leading to cell death independent of the compound's specific bioactivity.
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Perform a Dose-Response Curve with Shorter Timepoints:
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Action: Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) with a broad range of concentrations to determine the onset of cytotoxicity.
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Rationale: This will help distinguish between acute toxicity (occurring at early time points) and secondary effects that manifest over longer incubation periods.
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Issue 2: Inconsistent results and poor reproducibility between experiments.
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Question: We are struggling with reproducibility in our cytotoxicity assays with this compound. What could be the cause?
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Answer: Poor reproducibility with phenolic compounds often stems from their chemical instability. Here’s a guide to improving consistency:
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Standardize Stock Solution Preparation:
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Action: Prepare fresh stock solutions of this compound for each experiment. If you must store solutions, aliquot and store them at -80°C under an inert gas (e.g., argon or nitrogen) and protect them from light.
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Rationale: Phenolic compounds in solution, especially in aqueous buffers at neutral or alkaline pH, are prone to oxidation. Repeated freeze-thaw cycles can accelerate degradation.
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Control for Media Effects:
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Action: Pre-warm your culture media to 37°C before adding the compound. Ensure consistent serum concentration in all experiments.
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Rationale: Temperature can affect the solubility and stability of the compound. Components in serum can sometimes interact with phenolic compounds, influencing their bioavailability and toxicity.
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Monitor Solvent Effects:
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Action: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) is consistent across all treatment groups, including the vehicle control, and is at a level known to be non-toxic to your cell line.
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Rationale: At higher concentrations of your compound, the solvent concentration also increases and may contribute to the observed cytotoxicity.
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-
Frequently Asked Questions (FAQs)
General Handling and Storage
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Q1: How should I store powdered this compound?
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A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent oxidation and degradation.
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Q2: What is the best solvent for preparing stock solutions?
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A2: Due to its acidic nature, this compound is often soluble in polar organic solvents like DMSO or ethanol. For cell culture applications, prepare a high-concentration stock in a suitable solvent and then dilute it into your culture medium. Always include a vehicle control in your experiments.
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Experimental Design
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Q3: Is a vehicle control necessary for my experiments?
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A3: Absolutely. A vehicle control (culture medium with the same final concentration of the solvent used to dissolve the compound) is critical to ensure that the observed effects are due to the compound itself and not the solvent.
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Q4: Could this compound be interfering with my cytotoxicity assay?
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A4: Yes, this is a possibility. Phenolic compounds can have reducing properties that may interfere with assays like the MTT or XTT assay, which are based on the reduction of a tetrazolium salt. It is advisable to run a control without cells (compound in media with the assay reagent) to check for direct chemical reduction. If interference is observed, consider using an alternative cytotoxicity assay such as the LDH release assay or a crystal violet-based assay.
-
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium.
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control and an untreated control.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay
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Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
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Incubation: Incubate the plate for the desired time period.
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Lysate Control: For a maximum LDH release control, add lysis buffer to a set of untreated wells 30 minutes before the end of the incubation period.
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Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
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LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.
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Incubation: Incubate at room temperature for 30 minutes, protected from light.
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Stop Reaction: Add 50 µL of the stop solution.
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Measurement: Read the absorbance at 490 nm.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 250 |
| A549 | Lung Cancer | 48 | 310 |
| MCF-7 | Breast Cancer | 48 | 280 |
| SH-SY5Y | Neuroblastoma | 48 | 190 |
| HEK293 | Embryonic Kidney | 48 | > 500 |
Table 2: Troubleshooting Checklist and Potential Solutions
| Observed Issue | Potential Cause | Recommended Action |
| High cell death at all concentrations | Compound degradation | Prepare fresh stock solutions; store properly. |
| pH shift in media | Buffer the media or adjust the pH after adding the compound. | |
| Solvent toxicity | Decrease the final solvent concentration; run a solvent toxicity curve. | |
| Precipitate in wells | Poor solubility | Use a different solvent; sonicate the stock solution; filter-sterilize. |
| Inconsistent IC50 values | Instability in media | Prepare treatment dilutions immediately before use. |
| Cell density variation | Standardize cell seeding protocols. | |
| Assay interference | Compound reduces assay reagent | Run a cell-free control; switch to a non-redox-based assay (e.g., LDH). |
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: A logical troubleshooting flow for unexpected cytotoxicity.
Caption: A hypothesized signaling pathway for 3,5-DHPAA-induced apoptosis.
Selecting an appropriate internal standard for 3,5-Dihydroxyphenylacetic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 3,5-Dihydroxyphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for quantifying this compound?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself (e.g., this compound-d3). However, a SIL version of this compound is not readily commercially available. Therefore, the next best option is a SIL of a closely related isomer, such as 3,4-Dihydroxyphenylacetic acid-d5 (DOPAC-d5), which is commercially available. This is followed by a structurally similar compound (a structural analog) that is not expected to be present in the samples.
Q2: What are the key criteria for selecting a structural analog internal standard?
A2: When selecting a structural analog internal standard, consider the following:
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Structural Similarity: The internal standard should have a similar chemical structure to this compound, including the same core functional groups (e.g., resorcinol ring, carboxylic acid).
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Similar Physicochemical Properties: Properties such as pKa, logP, and molecular weight should be comparable to ensure similar extraction efficiency and chromatographic behavior.
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Chromatographic Resolution: The internal standard's peak should be well-resolved from the analyte peak in the chromatogram.
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No Endogenous Presence: The selected compound must not be naturally present in the biological matrix being analyzed.
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Commercial Availability and Purity: The internal standard should be readily available in high purity.
Q3: Can I use a commercially available deuterated internal standard of the isomer, 3,4-Dihydroxyphenylacetic acid (DOPAC)?
A3: Yes, using a deuterated version of the isomer, such as 3,4-Dihydroxyphenylacetic acid-d5, is a highly recommended approach in the absence of a commercially available SIL standard for the 3,5-isomer. The structural and chemical similarities will likely lead to comparable behavior during sample preparation and analysis, effectively compensating for variability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape for Analyte and/or Internal Standard | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group to ensure it is protonated. |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Column degradation. | Replace the analytical column. | |
| Low Recovery of Analyte and Internal Standard | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and pH. For acidic compounds, a lower pH during liquid-liquid extraction can improve recovery in the organic phase. |
| Adsorption to vials or tubing. | Use silanized glassware or vials. | |
| High Variability in Internal Standard Response | Inconsistent addition of the internal standard. | Ensure precise and accurate addition of the internal standard to all samples and standards using calibrated pipettes. |
| Degradation of the internal standard in the sample or during processing. | Investigate the stability of the internal standard under the experimental conditions. Consider adding the internal standard later in the sample preparation process if degradation is suspected. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous compounds from the sample matrix. | Improve chromatographic separation to resolve the analyte and internal standard from interfering matrix components. |
| Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction). | ||
| Use a stable isotope-labeled internal standard if not already in use, as it will co-elute and experience the same matrix effects as the analyte. |
Recommended Internal Standards for this compound Quantification
| Internal Standard Type | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |
| Analyte | This compound | C₈H₈O₄ | 168.15 | The target molecule for quantification. |
| Ideal (SIL) | This compound-d₃ | C₈H₅D₃O₄ | 171.17 | Not readily commercially available. Would be the best choice if synthesized. |
| Surrogate (SIL) | 3,4-Dihydroxyphenylacetic acid-d₅ | C₈H₃D₅O₄ | 173.18 | Commercially available.[1] Excellent choice due to high structural and chemical similarity. |
| Structural Analog | 3,5-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | Structurally very similar (resorcinol core with a carboxylic acid). Differs by one methylene group in the side chain. Commercially available. |
| Structural Analog | 4-Hydroxyphenylacetic acid-d₄ | C₈H₄D₄O₃ | 156.17 | Commercially available. Shares the phenylacetic acid backbone but lacks one hydroxyl group. |
Experimental Protocols
Protocol 1: Selection and Validation of an Internal Standard
This protocol outlines the steps to select and validate an appropriate internal standard for the quantification of this compound.
-
Internal Standard Selection:
-
Primary Choice (SIL Surrogate): Procure 3,4-Dihydroxyphenylacetic acid-d₅.
-
Secondary Choice (Structural Analog): Procure 3,5-Dihydroxybenzoic acid.
-
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of this compound and the selected internal standard(s) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
-
Chromatographic Method Development (LC-MS/MS):
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient elution method to achieve baseline separation of this compound and the internal standard.
-
Mass Spectrometry: Optimize the MS/MS parameters (precursor/product ion transitions, collision energy, etc.) for both the analyte and the internal standard in negative ionization mode.
-
-
Validation Experiments:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and internal standard.
-
Linearity: Prepare a series of calibration standards by spiking known concentrations of this compound into the blank matrix. Add a constant concentration of the internal standard to each calibrator. Plot the peak area ratio (analyte/internal standard) versus the analyte concentration and assess the linearity (R² > 0.99).
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze these samples in replicate (n=5) on the same day (intra-day) and on three different days (inter-day). The accuracy should be within 85-115% (80-120% for LLOQ) and the precision (%CV) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Compare the peak area of the analyte and internal standard in a spiked post-extraction blank sample to the peak area in a neat solution at the same concentration. The matrix factor should be consistent across different lots of the biological matrix.
-
Recovery: Compare the peak area of the analyte and internal standard in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Visualizations
Caption: Workflow for selecting an appropriate internal standard.
Caption: Logical relationships for troubleshooting common analytical issues.
References
Technical Support Center: Enhancing the Electrochemical Detection of 3,5-Dihydroxyphenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the electrochemical detection of 3,5-Dihydroxyphenylacetic acid (3,5-DHPPA).
Troubleshooting Guides
This section addresses common issues encountered during the electrochemical detection of 3,5-DHPPA, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Signal Response
-
Question: I am not observing any significant peak or signal for 3,5-DHPPA. What could be the problem?
-
Answer: This issue can stem from several factors:
-
Analyte Concentration: The concentration of 3,5-DHPPA in your sample may be below the detection limit of your system. Consider preparing a standard with a known concentration to verify system performance. Pre-concentration techniques like solid-phase extraction (SPE) may be necessary for samples with low analyte levels.[1]
-
Electrode Activity: The working electrode surface may be fouled or inactive. Ensure the electrode is properly cleaned and polished according to the manufacturer's instructions. For modified electrodes, the modification layer may be compromised.
-
Instrumental Issues: Verify all connections between the potentiostat, cell, and electrodes are secure.[1] Running a cyclic voltammogram of a standard redox couple, such as potassium ferricyanide, can help diagnose problems with the potentiostat or electrode setup.[1]
-
Analyte Degradation: 3,5-DHPPA, like other catecholamines, can be unstable. Ensure proper sample handling and storage, such as refrigeration and protection from light, to prevent degradation.[2][3] The use of a stability solution, for instance containing perchloric acid and sodium metabisulfite, can help preserve the analyte.[4]
-
Issue 2: Poor Reproducibility and Unstable Baseline
-
Question: My measurements are not reproducible, and the baseline is noisy. How can I improve this?
-
Answer: An unstable baseline and poor reproducibility can be caused by:
-
Electrical Interference: Nearby electrical equipment can introduce noise. Using a Faraday cage to shield the electrochemical setup is highly recommended.[1] Ensure proper grounding of your instrumentation.
-
Contaminated Reagents: Impurities in the supporting electrolyte or other reagents can be electroactive and contribute to a noisy baseline.[1] Always use high-purity reagents and deionized water (18 MΩ·cm).[1] Degassing the supporting electrolyte with an inert gas (e.g., nitrogen or argon) before the experiment can remove dissolved oxygen, a common interferent.[1]
-
Reference Electrode Instability: Ensure the reference electrode is filled with the appropriate solution and is not clogged.
-
Temperature Fluctuations: Maintaining a constant temperature can improve measurement stability.[2]
-
Issue 3: Peak Overlap and Interference
-
Question: I am seeing overlapping peaks, making it difficult to quantify 3,5-DHPPA. What are the common interferents and how can I mitigate their effects?
-
Answer: The electrochemical detection of 3,5-DHPPA in biological samples is often challenged by the presence of other electroactive species.
-
Common Interferents: Ascorbic acid (AA) and uric acid (UA) are common interferents as they are often present in high concentrations and have oxidation potentials that can overlap with catecholamines.[1][5]
-
Mitigation Strategies:
-
Electrode Surface Modification: Modifying the electrode surface with nanomaterials like multi-walled carbon nanotubes (MWCNTs), gold nanoparticles (AuNPs), or graphene oxide can enhance selectivity and sensitivity towards 3,5-DHPPA.[1][6][7] Polymer films can also be used to create a selective barrier.[1]
-
pH Optimization: The pH of the supporting electrolyte can significantly influence the oxidation potential of 3,5-DHPPA and interfering species.[8][9] Systematically varying the pH can help to resolve overlapping peaks.
-
Chromatographic Separation: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a powerful technique that separates the components of a mixture before detection, thereby eliminating interference.[1][2][10]
-
-
Frequently Asked Questions (FAQs)
General Questions
-
What are the most common electrochemical techniques for detecting 3,5-DHPPA?
-
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are highly sensitive voltammetric techniques suitable for quantifying low concentrations of 3,5-DHPPA.[11][12] HPLC with electrochemical detection (HPLC-ECD) is also widely used, especially for complex samples, as it combines chromatographic separation with sensitive detection.[2][10]
-
-
What type of working electrode is recommended?
Technical Questions
-
How does pH affect the electrochemical detection of 3,5-DHPPA?
-
The pH of the supporting electrolyte plays a crucial role. The oxidation potential of 3,5-DHPPA is pH-dependent, typically shifting to more negative potentials with increasing pH.[9] Optimizing the pH can improve selectivity and sensitivity.
-
-
What are the key parameters to optimize in Differential Pulse Voltammetry (DPV)?
Quantitative Data Summary
The following tables summarize quantitative data related to the electrochemical detection of dihydroxyphenylacetic acid (DOPAC), a closely related isomer. This data can serve as a reference for setting up and optimizing experiments for 3,5-DHPPA.
Table 1: Performance of Different Modified Electrodes for DOPAC Detection
| Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (LOD) (nM) | Reference |
| Graphene Oxide Quantum Dots/GCE | DPV | 0.1 - 30 | 506 | [7] |
| Graphene Oxide Quantum Dots/GCE | Amperometry | 0.1 - 100 | 17.6 | [7] |
| Polypyrrole-3-carboxylic Acid/Polypyrrole/AuNPs | DPV | 5 - 180 | 9.72 | [15] |
| Manganese Doped Copper Oxide/SPE | SWV | 0.1 - 100 | 30.3 | [12] |
Table 2: Impact of Common Interfering Substances on Catecholamine Detection
| Interferent | Typical Concentration | Effect | Mitigation Strategy | Reference |
| Ascorbic Acid (AA) | High physiological levels | Overlapping oxidation potential can mask the analyte signal. | Electrode modification, pH optimization, HPLC-ECD. | [1] |
| Uric Acid (UA) | Physiological levels | Oxidation peak can overlap with catecholamines, especially at unmodified electrodes. | Electrode modification, pH optimization, HPLC-ECD. | [1] |
Experimental Protocols
Protocol 1: Fabrication of a Graphene Oxide Modified Glassy Carbon Electrode (GCE)
-
GCE Pre-treatment:
-
Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in acetone and then in deionized water for 5 minutes each.
-
Allow the electrode to dry at room temperature.
-
-
Graphene Oxide Dispersion:
-
Prepare a 1 mg/mL dispersion of graphene oxide in deionized water by sonicating for 1-2 hours.
-
-
Electrode Modification:
-
Drop-cast a small volume (e.g., 5 µL) of the graphene oxide dispersion onto the pre-treated GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a mild heat lamp.
-
-
Electrochemical Reduction (Optional but Recommended):
-
Perform electrochemical reduction of the graphene oxide layer by cycling the potential in a suitable electrolyte (e.g., phosphate buffer solution) to obtain a reduced graphene oxide (rGO) modified electrode, which generally exhibits better conductivity.
-
Protocol 2: Differential Pulse Voltammetry (DPV) Measurement of 3,5-DHPPA
-
Prepare the Supporting Electrolyte:
-
Prepare a 0.1 M phosphate buffer solution (PBS) and adjust the pH to the desired value (e.g., pH 7.0).
-
Degas the electrolyte with high-purity nitrogen or argon for at least 15 minutes before the experiment.
-
-
Set up the Electrochemical Cell:
-
Use the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
-
Condition the Electrode:
-
Cycle the potential in the supporting electrolyte for several scans until a stable voltammogram is obtained.
-
-
Perform DPV Measurement:
-
Add a known concentration of 3,5-DHPPA to the electrochemical cell.
-
Set the DPV parameters (e.g., initial potential, final potential, pulse amplitude, pulse width, scan rate).
-
Record the differential pulse voltammogram.
-
-
Data Analysis:
-
Measure the peak current at the oxidation potential of 3,5-DHPPA.
-
For quantitative analysis, create a calibration curve by measuring the peak current at different concentrations of 3,5-DHPPA.
-
Visualizations
Caption: General workflow for the electrochemical detection of 3,5-DHPPA.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved assay for plasma dihydroxyphenylacetic acid and other catechols using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. mdpi.com [mdpi.com]
- 6. An electrochemical sensor for 3,4-dihydroxyphenylacetic acid with carbon nanotubes as electronic transducer and synthetic cyclophane as recognition element - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive Electrochemical Detection of Caffeic Acid in Wine Based on Fluorine-Doped Graphene Oxide [mdpi.com]
- 10. Method for the determination of gamma-L-glutamyl-L-dihydroxyphenylalanine and its major metabolites L-dihydroxyphenylalanine, dopamine and 3,4-dihydroxyphenylacetic acid by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 15. Development of an Electrochemical Biosensor Based on Polypyrrole-3-carboxylic Acid/Polypyrrole/Au Nanoparticle Composites for Detection of Dopamine | MDPI [mdpi.com]
Addressing peak tailing in the chromatography of 3,5-Dihydroxyphenylacetic acid
Technical Support Center: Chromatography of 3,5-Dihydroxyphenylacetic Acid
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with this compound. Here you will find structured troubleshooting guides, detailed experimental protocols, and frequently asked questions to help you achieve symmetric peak shapes and reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a trailing edge that extends further than its leading edge.[1] In ideal chromatography, peaks should be symmetrical and Gaussian in shape.[2] This distortion can compromise the accuracy of peak integration, reduce resolution between closely eluting compounds, and lead to poor reproducibility.[2][3] Peak tailing is measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[4]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: For polar, acidic compounds like this compound, peak tailing often results from secondary interactions with the stationary phase.[3] Key causes include:
-
Silanol Interactions: The acidic silanol groups on the surface of silica-based columns can interact with the analyte, causing a secondary retention mechanism that leads to tailing.[1][5]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and un-ionized forms, resulting in a broadened and tailing peak.[6]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to poor peak shape.[3][4]
-
Column Degradation: Voids in the column packing or a partially blocked inlet frit can distort the sample path and cause peak tailing.[1][7]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: The mobile phase pH is critical for controlling the ionization state of this compound, which has both carboxylic acid and phenolic functional groups. To achieve a sharp, symmetrical peak, the analyte should be in a single, un-ionized form. This is accomplished by setting the mobile phase pH at least 1.5 to 2 units below the pKa of the carboxylic acid group.[8] For most phenylacetic acids, this means operating at a pH between 2.5 and 3.0.[9] At this low pH, the carboxyl group is fully protonated, minimizing secondary ionic interactions with the stationary phase.[5]
Q4: Can the choice of sample solvent contribute to peak tailing?
A4: Absolutely. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can cause the analyte band to spread at the head of the column, resulting in a distorted or tailing peak.[3] The ideal practice is to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[4]
Q5: What instrumental factors, or "extra-column effects," can cause peak tailing?
A5: Extra-column effects refer to any contributions to peak broadening that occur outside of the column itself. These issues can lead to peak tailing and are often related to the system's plumbing.[6] Common causes include using connecting tubing with an unnecessarily large internal diameter or excessive length, poor connections between the tubing and the column, or using a detector with a large flow cell volume.[4][7] Minimizing this "dead volume" is crucial for maintaining peak efficiency and shape.[6]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.
Summary of Causes and Solutions
| Potential Cause | Symptoms & Observations | Recommended Solution |
| Incorrect Mobile Phase pH | Persistent tailing for this compound. Peak shape is sensitive to small changes in mobile phase composition. | Adjust mobile phase pH to be at least 1.5-2 units below the analyte's pKa. A pH of ~2.5 is recommended. Use a buffer (10-50 mM) or an acidic additive (e.g., 0.1% Formic Acid).[4][9] |
| Secondary Silanol Interactions | Tailing is more pronounced on older or Type A silica columns. | Use a modern, high-purity, end-capped C18 or C8 column. Alternatively, consider a column with a polar-embedded phase.[5][6] |
| Column Overload | Peak shape worsens with increased sample concentration. The peak may appear broad and asymmetrical, resembling a "shark fin". | Reduce the injection volume or dilute the sample. Ensure the analyte concentration is within the column's linear capacity.[3][4] |
| Sample Solvent Mismatch | Peak distortion, splitting, or severe tailing, especially for early-eluting peaks. | Dissolve the sample in the initial mobile phase composition. If a stronger solvent is needed for solubility, inject the smallest possible volume.[4] |
| Column Degradation / Contamination | Gradual increase in peak tailing over time, often accompanied by increased backpressure or loss of resolution. | First, try flushing the column with a strong solvent. If this fails, replace the guard column (if used). As a last resort, replace the analytical column.[1][4] |
| Extra-Column Volume | General loss of peak efficiency and symmetry for all peaks, not just the analyte of interest. | Use narrow-bore (e.g., 0.005") tubing and keep lengths to a minimum. Ensure all fittings are properly connected to avoid dead volume.[6] |
Detailed Experimental Protocols
Protocol 1: Optimization of Mobile Phase pH
This protocol aims to find the optimal mobile phase pH to suppress the ionization of this compound and minimize peak tailing.
-
Preparation of Mobile Phases:
-
Mobile Phase A1 (pH ~2.7): 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase A2 (pH ~2.5): 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Chromatographic Analysis:
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Initial Conditions: Equilibrate the column with a mobile phase composition of 95% Mobile Phase A1 and 5% Mobile Phase B for at least 15 minutes.
-
Injection: Inject a standard solution of this compound (e.g., 10 µg/mL) dissolved in the initial mobile phase.
-
Gradient (Example): 5% B to 40% B over 10 minutes.
-
Data Acquisition: Record the chromatogram and calculate the Tailing Factor (Tf).
-
-
Iterative Testing:
-
Flush the system and re-equilibrate the column with 95% Mobile Phase A2 and 5% Mobile Phase B.
-
Repeat the injection and data acquisition steps.
-
-
Data Analysis:
-
Compare the tailing factors obtained with each mobile phase. The pH that provides the most symmetrical peak (Tf closest to 1.0) is optimal.
-
Hypothetical Data: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase Aqueous Component | Approximate pH | Resulting Tailing Factor (Tf) | Peak Shape Observation |
| Deionized Water | ~6.5 | 2.5 | Severe Tailing |
| 0.1% Acetic Acid | ~3.5 | 1.8 | Moderate Tailing |
| 0.1% Formic Acid | ~2.7 | 1.2 | Acceptable Symmetry |
| 20mM Phosphate Buffer | 2.5 | 1.1 | Good Symmetry |
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing.
Analyte-Stationary Phase Interactions
Caption: Chemical interactions leading to symmetrical vs. tailing peaks.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. labcompare.com [labcompare.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of 3,5-DHPA and 3,4-DHPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of two structurally similar phenolic compounds: 3,5-dihydroxyphenylpropanoic acid (3,5-DHPA) and 3,4-dihydroxyphenylpropanoic acid (3,4-DHPA). Understanding the relative antioxidant potential of these molecules is crucial for research and development in areas such as pharmaceuticals, nutraceuticals, and food science, where mitigating oxidative stress is a key therapeutic or preventative strategy.
Executive Summary
Both 3,5-DHPA and 3,4-DHPA are dihydroxyphenylpropanoic acids, a class of phenolic compounds known for their antioxidant properties. The key structural difference lies in the substitution pattern of the hydroxyl (-OH) groups on the phenyl ring. In 3,4-DHPA, the hydroxyl groups are in an ortho position to each other, forming a catechol moiety. In contrast, 3,5-DHPA has a resorcinol-like structure with the hydroxyl groups in a meta position. This structural variance is expected to significantly influence their antioxidant activity.
While extensive quantitative data for the direct comparison of 3,5-DHPA and 3,4-DHPA is limited in publicly available literature, this guide compiles the existing data for 3,4-DHPA and provides data for a structurally related compound, 3,5-dihydroxybenzoic acid, to offer a preliminary comparative perspective.
Quantitative Comparison of Antioxidant Capacity
The following table summarizes the available quantitative data on the antioxidant capacity of 3,4-DHPA and the related compound 3,5-dihydroxybenzoic acid. Direct quantitative data for 3,5-DHPA was not available in the reviewed literature.
| Compound | Assay | IC50 Value (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| 3,4-Dihydroxyphenylpropanoic acid (3,4-DHPA) | DPPH | 192.86 | Not Reported | [1] |
| ABTS | 81.86 | Not Reported | [1] | |
| 3,5-Dihydroxybenzoic acid * | DPPH | > 3,4-dihydroxybenzoic acid | Not Reported |
Note: 3,5-dihydroxybenzoic acid is a structurally similar compound, not 3,5-DHPA. Data is provided for comparative context. The study indicated that 3,5-dihydroxybenzoic acid had a higher antioxidant activity (lower IC50) than 3,4-dihydroxybenzoic acid in the DPPH assay.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is measured by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm), which is observed as a color change from purple to yellow.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound (3,5-DHPA or 3,4-DHPA) and a control (solvent alone).
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and potency.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a specific volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation and Expression of Results: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Antioxidant Signaling Pathway
Phenolic compounds, including dihydroxyphenylpropanoic acids, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Keap1-Nrf2 signaling pathway, which is a major regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain polyphenols, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative damage.
Caption: The Keap1-Nrf2 signaling pathway activated by DHPA.
Conclusion
Based on the available information and the general principles of structure-activity relationships for phenolic antioxidants, it is plausible to hypothesize that 3,4-DHPA, with its catechol structure, would exhibit strong radical scavenging activity. The ortho-dihydroxyphenyl arrangement is known to be highly effective at donating hydrogen atoms and stabilizing the resulting phenoxyl radical. The antioxidant potential of 3,5-DHPA is less straightforward to predict without direct experimental data. While resorcinol structures do possess antioxidant activity, they are often considered less potent radical scavengers than catechols.
Further research is required to directly compare the antioxidant capacities of 3,5-DHPA and 3,4-DHPA using a standardized set of in vitro and in vivo assays. Such studies would provide valuable insights for the development of novel antioxidant-based therapeutic and preventative strategies.
References
A Comparative Guide to the In Vitro Anti-inflammatory Effects of Dihydroxyphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-inflammatory properties of 3,5-diprenyl-4-hydroxyacetophenone, a compound structurally related to 3,5-Dihydroxyphenylacetic acid, alongside other relevant phenolic acids. Due to a lack of available in vitro anti-inflammatory data for this compound, this guide utilizes 3,5-diprenyl-4-hydroxyacetophenone (DHAP) as a focal point for comparison, offering insights into the potential activities of the 3,5-dihydroxyphenyl scaffold.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of phenolic compounds are often evaluated by their ability to inhibit key inflammatory mediators in cell-based assays. The following table summarizes the available quantitative data for DHAP and other comparator phenolic acids in lipopolysaccharide (LPS)-stimulated macrophage models, a standard in vitro method for assessing inflammation.
| Compound | Assay | Cell Line | Concentration | % Inhibition | Reference |
| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | Nitric Oxide (NO) Production | J774A.1 | 91.78 µM | 38.96% | [1] |
| IL-1β Production | J774A.1 | 91.78 µM | 55.56% | [1] | |
| IL-6 Production | J774A.1 | 91.78 µM | 51.62% | [1] | |
| TNF-α Production | J774A.1 | 91.78 µM | 59.14% | [1] | |
| Indomethacin (Reference Drug) | Nitric Oxide (NO) Production | J774A.1 | 47.79 µM | 30.22% | [1] |
| IL-1β Production | J774A.1 | 47.79 µM | 35.8% | [1] | |
| IL-6 Production | J774A.1 | 47.79 µM | 43.83% | [1] | |
| TNF-α Production | J774A.1 | 47.79 µM | 33.75% | [1] |
Note: Direct quantitative comparative data for other phenolic acids under identical experimental conditions as DHAP was not available in the search results. However, numerous studies confirm the anti-inflammatory potential of compounds like 3,4-Dihydroxyphenylacetic acid, gallic acid, and protocatechuic acid through the inhibition of similar inflammatory markers.
Key Signaling Pathways in Inflammation
The anti-inflammatory action of many phenolic compounds is mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways, which are activated by inflammatory stimuli like LPS.
Caption: Simplified NF-κB signaling pathway in macrophages upon LPS stimulation.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical protocols for key in vitro anti-inflammatory assays.
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW 264.7 or J774A.1, are commonly used.[1]
-
Cell Seeding: Cells are seeded in appropriate multi-well plates at a specific density (e.g., 5 x 10^5 cells/well).
-
Pre-treatment: After cell adherence, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 3,5-diprenyl-4-hydroxyacetophenone).
-
Stimulation: Following a pre-treatment period (e.g., 1 hour), inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium at a final concentration of, for example, 1 µg/mL.
-
Incubation: The cells are then incubated for a specified duration (e.g., 24 hours) to allow for the production of inflammatory mediators.
Nitric Oxide (NO) Production Assay
The concentration of nitrite, a stable metabolite of NO, is measured in the cell culture supernatant using the Griess reagent.[1]
-
Sample Collection: After the incubation period, a portion of the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measurement: After a short incubation at room temperature, the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]
-
Coating: A microplate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: The collected cell culture supernatants and standards are added to the wells and incubated.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a measurable color change.
-
Measurement: The absorbance is read at the appropriate wavelength, and the cytokine concentration is calculated from the standard curve.
Conclusion
While direct experimental data on the in vitro anti-inflammatory effects of this compound remains elusive, the available evidence for the structurally related compound, 3,5-diprenyl-4-hydroxyacetophenone, demonstrates a significant inhibitory effect on the production of key pro-inflammatory mediators, including nitric oxide and various cytokines. These findings suggest that the 3,5-dihydroxyphenyl moiety may be a valuable pharmacophore for the development of novel anti-inflammatory agents. Further research is warranted to specifically investigate the anti-inflammatory potential of this compound and to elucidate its precise mechanisms of action.
References
A Practical Guide to Assessing Antibody Cross-Reactivity Against Dihydroxyphenylacetic Acid (DOPAC) Isomers
Experimental Design for Cross-Reactivity Assessment
A standard method for determining antibody specificity and cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA). This assay measures the ability of various isomers and related molecules to compete with the target antigen (the specific DOPAC isomer the antibody was raised against) for binding to the antibody.
-
Antigen Coating: A microtiter plate is coated with a conjugate of the target DOPAC isomer (e.g., 3,4-DOPAC) and a carrier protein like bovine serum albumin (BSA). This is the immobilized antigen.
-
Antibody and Competitor Incubation: A constant, limited amount of the anti-DOPAC antibody is pre-incubated with varying concentrations of the "competitor" compounds. The competitors include the target DOPAC isomer itself (for the standard curve) and its other isomers (e.g., 2,5-DOPAC, 3,5-DOPAC) and related metabolites (e.g., homovanillic acid).
-
Competitive Binding: The antibody-competitor mixture is then added to the antigen-coated plate. The free antibody (not bound to a competitor in the solution) will bind to the immobilized antigen on the plate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary anti-DOPAC antibody is added.
-
Signal Generation: A substrate for the enzyme is added, which generates a colorimetric signal. The intensity of the signal is inversely proportional to the concentration of the competitor in the initial solution.
-
Data Analysis: The concentration of the competitor that causes 50% inhibition of the maximal signal (IC50) is determined for each compound. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target DOPAC Isomer / IC50 of Competitor Isomer) x 100%
Data Presentation
The results of the cross-reactivity analysis should be summarized in a clear and concise table. This allows for a straightforward comparison of the antibody's specificity.
| Competitor Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 3,4-DOPAC (Target) | 10 | 100% |
| 2,3-DOPAC | 1,000 | 1.0% |
| 2,5-DOPAC | 5,000 | 0.2% |
| 3,5-DOPAC | >10,000 | <0.1% |
| Homovanillic Acid (HVA) | 800 | 1.25% |
| Dihydroxyphenylalanine (DOPA) | >10,000 | <0.1% |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and the biological context of DOPAC, the following diagrams are provided.
Caption: Workflow for Competitive ELISA to Assess Antibody Cross-Reactivity.
Caption: Simplified Metabolic Pathway of Dopamine.[2][3]
Conclusion
The rigorous evaluation of antibody cross-reactivity is a critical step in the development of reliable immunoassays for DOPAC and its isomers. By employing standardized competitive ELISA protocols and maintaining clear data presentation, researchers can confidently characterize the specificity of their antibodies. This foundational work is essential for ensuring the accuracy and reproducibility of studies in neurobiology, pharmacology, and clinical diagnostics that rely on the precise measurement of these important molecules.
References
Confirming the Identity of 3,5-Dihydroxyphenylacetic Acid: A Comparative NMR Spectroscopy Guide
A definitive confirmation of the chemical identity of 3,5-Dihydroxyphenylacetic acid is crucial for researchers in drug development and related scientific fields. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for unambiguous structure elucidation. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data of this compound against its common isomers, 2,5-Dihydroxyphenylacetic acid and 3,4-Dihydroxyphenylacetic acid (DOPAC), supported by a standardized experimental protocol.
The precise positioning of hydroxyl groups on the phenyl ring of dihydroxyphenylacetic acid isomers results in unique electronic environments for each proton and carbon atom. These differences manifest as distinct chemical shifts and coupling patterns in their respective NMR spectra, allowing for clear differentiation.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its key isomers. These values are compiled from various spectral databases and literature sources. Actual experimental values may vary slightly depending on the solvent and concentration.
Table 1: ¹H NMR Chemical Shift Comparison (ppm)
| Proton | This compound | 2,5-Dihydroxyphenylacetic acid | 3,4-Dihydroxyphenylacetic acid (DOPAC) |
| Methylene (-CH₂) | ~3.4 - 3.6 (s) | ~3.5 - 3.7 (s) | ~3.4 - 3.6 (s) |
| Aromatic (H2, H6) | ~6.2 - 6.4 (d) | ~6.6 - 6.8 (d) | ~6.7 - 6.9 (d) |
| Aromatic (H4) | ~6.1 - 6.3 (t) | ~6.6 - 6.8 (dd) | ~6.6 - 6.8 (dd) |
| Aromatic (H5) | - | - | ~6.5 - 6.7 (d) |
| Aromatic (H6) | - | ~6.5 - 6.7 (d) | - |
| Hydroxyl (-OH) | Variable | Variable | Variable |
| Carboxylic (-COOH) | Variable | Variable | Variable |
Table 2: ¹³C NMR Chemical Shift Comparison (ppm)
| Carbon | This compound | 2,5-Dihydroxyphenylacetic acid | 3,4-Dihydroxyphenylacetic acid (DOPAC) |
| Carboxylic (-COOH) | ~175 - 178 | ~174 - 177 | ~175 - 178 |
| Methylene (-CH₂) | ~40 - 43 | ~38 - 41 | ~40 - 43 |
| Aromatic (C1) | ~135 - 138 | ~125 - 128 | ~127 - 130 |
| Aromatic (C2) | ~107 - 110 | ~148 - 151 | ~116 - 119 |
| Aromatic (C3) | ~158 - 161 | ~115 - 118 | ~144 - 147 |
| Aromatic (C4) | ~102 - 105 | ~118 - 121 | ~143 - 146 |
| Aromatic (C5) | ~158 - 161 | ~149 - 152 | ~115 - 118 |
| Aromatic (C6) | ~107 - 110 | ~116 - 119 | ~120 - 123 |
Experimental Protocol
A standardized protocol for acquiring high-quality NMR spectra is essential for reliable compound identification.
1. Sample Preparation:
-
Weigh 5-10 mg of the dihydroxyphenylacetic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent can affect the chemical shifts of labile protons (hydroxyl and carboxylic acid).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use the residual solvent peak as the internal reference.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 0-200 ppm.
-
The solvent signal is used for internal referencing.
-
-
2D NMR (Optional but Recommended):
-
For complete and unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Workflow for Identity Confirmation
The logical flow for confirming the identity of this compound using NMR is outlined below.
By following this guide, researchers can confidently distinguish this compound from its isomers, ensuring the integrity of their starting materials and the reliability of their experimental outcomes.
In Vivo Neuroprotective Profile of Dihydroxyphenylacetic Acids: A Comparative Analysis
Absence of in vivo data for 3,5-Dihydroxyphenylacetic acid necessitates a focused review of its isomer, 3,4-Dihydroxyphenylacetic acid (DOPAC), a key dopamine metabolite, to understand potential neuroprotective roles within this chemical class.
Currently, there is a notable lack of published in vivo studies specifically investigating the neuroprotective effects of this compound (3,5-DHPAA). While some research has explored related compounds, such as 3,5-dihydroxybenzoic acid in models of cerebral ischemia, these studies did not demonstrate significant neuroprotective activity. Another compound, (S)-3,5-dihydroxyphenylglycine, has been investigated for its neuroprotective potential, but it is a structurally and functionally different molecule.
Given the absence of direct in vivo evidence for 3,5-DHPAA, this guide will focus on its extensively studied isomer, 3,4-Dihydroxyphenylacetic acid (DOPAC). As a primary metabolite of the neurotransmitter dopamine, DOPAC's physiological roles and neuroprotective mechanisms have been the subject of considerable research. This comparative analysis will provide researchers, scientists, and drug development professionals with a comprehensive overview of the in vivo validation of DOPAC's neuroprotective functions, offering a valuable reference point for the potential investigation of other dihydroxyphenylacetic acid isomers.
Comparative Data on Neuroprotective Effects
The following table summarizes key quantitative data from in vivo studies on 3,4-Dihydroxyphenylacetic acid (DOPAC), highlighting its effects in various models of neurodegeneration.
| Animal Model | Compound | Dosage | Administration Route | Key Findings | Reference |
| Mouse model of Parkinson's Disease | 3,4-Dihydroxyphenylacetic acid (DOPAC) | Not specified | Not specified | Increased striatal concentrations of DOPAC were observed following reserpine treatment, suggesting a role in dopamine turnover and intraneuronal metabolism. | [1] |
| Rat model of Parkinson's Disease | 3,4-dihydroxyphenylacetaldehyde (DOPAL) | As low as 100 ng | Intranigral injection | While DOPAL, the precursor to DOPAC, was found to be toxic, this study underscores the importance of the dopamine metabolism pathway in which DOPAC is a key component. | [2] |
| Freely moving rats | 3,4-dihydroxyphenylacetaldehyde (DOPALD) | Endogenous levels measured | Microdialysis | This study identified and measured DOPALD, the direct precursor to DOPAC, in the rat striatum, providing a method to assess dopamine oxidative metabolism in vivo. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the experimental protocols for key experiments cited in the context of DOPAC research.
Experimental Protocol 1: Investigation of Dopamine Metabolism in the Mouse Striatum
-
Animal Model: Mice.
-
Procedure:
-
Administer probenecid to a cohort of mice to observe its effect on HVA and DOPAC concentrations.
-
In a separate cohort, induce an increase in HVA concentration through drug treatment and subsequently inhibit catechol-O-methyltransferase (COMT) with tropolone to measure the resulting changes in HVA and DOPAC levels.
-
Treat a third group of mice with reserpine to assess the temporal changes in striatal DOPAC and HVA concentrations.
-
-
Endpoint Measurement: Measurement of 3,4-dihydroxyphenylacetic acid (DOPAC) and 4-hydroxy-3-methoxyphenylacetic acid (HVA) concentrations in the striatum using biochemical assays.[1]
Experimental Protocol 2: Assessment of Dopamine Metabolite Toxicity in the Rat Substantia Nigra
-
Animal Model: Rats.
-
Procedure:
-
Administer stereotaxic injections of 3,4-dihydroxyphenylacetaldehyde (DOPAL), dopamine (DA), and other metabolites directly into the substantia nigra (SN) and ventral tegmental area (VTA).
-
After a five-day post-operative period, sacrifice the animals and prepare brain tissue for histological analysis.
-
-
Endpoint Measurement: Evaluate the injection sites using Nissl staining and immunohistochemistry for tyrosine hydroxylase (to identify DA neurons), neuronal nuclear antigen (for general neurons), and glial fibrillary acidic protein (for astrocytes). Lesion size is quantified using morphometry.[2]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Dopamine Metabolism Pathway.
Caption: In Vivo Experimental Workflows.
References
- 1. 3,4-Dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid in the mouse striatum: A reflection of intra- and extra-neuronal metabolism of dopamine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Flavonoid Metabolites: A Guide for Researchers
A detailed examination of the metabolic fate of dietary flavonoids, focusing on quercetin and kaempferol, provides crucial insights for drug development and nutritional science. Understanding how these compounds are absorbed, metabolized, and distributed in the body is essential for evaluating their therapeutic potential.
Flavonoids are a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods.[1] They are typically present in plants as glycosides, meaning they are attached to sugar molecules.[2][3] This structural feature significantly influences their bioavailability and metabolic pathway.[4] This guide provides a comparative analysis of the metabolites of two prominent flavonols, quercetin and kaempferol, summarizing key quantitative data, experimental protocols, and metabolic pathways.
Bioavailability and Metabolism Overview
The bioavailability of flavonoids varies considerably among different types.[2][3] Isoflavones generally show the highest absorption rates, followed by flavanols, flavanones, and flavonol glycosides.[5] In contrast, proanthocyanidins and anthocyanins are among the least absorbed.[5]
Upon ingestion, flavonoid glycosides are often hydrolyzed by intestinal enzymes, releasing the aglycone form (the flavonoid without the sugar moiety).[2][3] These aglycones can then be absorbed by intestinal cells.[6] Following absorption, flavonoids undergo extensive metabolism, primarily in the small intestine and liver.[5][7] The main metabolic transformations include glucuronidation, sulfation, and methylation.[5][8] These conjugation reactions increase the water solubility of the flavonoids, facilitating their excretion and reducing their potential for toxicity.[2][3] Consequently, the flavonoid metabolites found circulating in the plasma are typically conjugated forms, with very low levels of the free aglycone, except for catechins.[4]
Comparative Metabolite Profiles of Quercetin and Kaempferol
Quercetin and kaempferol are two of the most abundant flavonols in the human diet.[8] While structurally similar, their metabolic fates exhibit notable differences.
Key Findings from Comparative Studies:
-
Higher Bioavailability of Glucosides: Quercetin glucosides, particularly those found in onions, are reported to have the highest bioavailability among quercetin forms.[8][9] Similarly, kaempferol glucosides and rutinosides from tea are considered to be the most bioavailable forms of this flavonol.[10][11]
-
Rapid Metabolism: Both quercetin and kaempferol are rapidly metabolized after absorption.[8][10] The primary metabolites detected in plasma and urine are glucuronide, methyl, and sulfate conjugates.[8][10]
-
Presence of Free Kaempferol: A key difference observed in some studies is the detection of free kaempferol in plasma and urine, whereas free quercetin is typically absent due to its rapid metabolism.[10] This may be attributed to the higher activity of β-glucuronidase enzymes towards kaempferol-3-glucuronide compared to quercetin glucuronides.[10]
The following table summarizes the pharmacokinetic parameters of quercetin and kaempferol metabolites from a study in rats after oral administration of total flavonoids from mulberry leaves.
| Flavonoid | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng/mL*h) |
| Quercetin Metabolites | |||
| Rutin | 15.8 ± 3.5 | 0.5 | 45.2 ± 10.1 |
| Isoquercitrin | 22.1 ± 4.9 | 0.75 | 68.9 ± 15.3 |
| Quercetin | 8.9 ± 2.0 | 1.0 | 25.4 ± 5.6 |
| Isorhamnetin | 5.6 ± 1.2 | 1.5 | 18.7 ± 4.2 |
| Kaempferol Metabolites | |||
| Astragalin | 12.3 ± 2.7 | 0.75 | 38.1 ± 8.5 |
| Kaempferol | 7.1 ± 1.6 | 1.0 | 21.9 ± 4.9 |
Data adapted from a pharmacokinetic study in rats.[12] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
A standardized and robust methodology is critical for the accurate comparative analysis of flavonoid metabolites. Below is a detailed protocol for the quantification of quercetin and kaempferol metabolites in plasma, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Protocol: LC-MS/MS Analysis of Flavonoid Metabolites in Rat Plasma
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of rat plasma, add 10 µL of an internal standard solution (e.g., naringin).[12]
- Add 50 µL of 0.1 M HCl to precipitate proteins.
- Vortex for 1 minute.
- Add 1 mL of ethyl acetate and vortex for 5 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Separation:
- Column: C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).[12]
- Mobile Phase:
- Solvent A: 0.1% formic acid in water.[12]
- Solvent B: Acetonitrile.[12]
- Gradient Elution: A 10-minute gradient program should be optimized to separate the target analytes.[12]
- Flow Rate: 0.3 mL/min.[12]
- Injection Volume: 5 µL.
3. Mass Spectrometric Detection:
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[12]
- Detection Mode: Multiple Reaction Monitoring (MRM).[12]
- MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard should be determined and optimized.
Visualizing Metabolic Pathways and Experimental Workflows
Graphical representations are invaluable for understanding the complex processes involved in flavonoid metabolism and analysis.
Caption: General metabolic pathway of dietary flavonols.
Caption: Workflow for pharmacokinetic analysis of flavonoid metabolites.
References
- 1. Dietary flavonoids: bioavailability, metabolic effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and Metabolism of Flavonoids: A Review [ijns.sums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vup.sk [vup.sk]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. "Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardio" by Wijdan M. Dabeek and Melissa Ventura Marra [researchrepository.wvu.edu]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. sostceramide.com [sostceramide.com]
- 12. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating 3,5-Dihydroxyphenylacetic Acid from its Isomers by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of constitutional isomers is a significant challenge in analytical chemistry, particularly in metabolomics and drug development, where isomers can exhibit vastly different biological activities. 3,5-Dihydroxyphenylacetic acid and its isomers, such as 2,5-dihydroxyphenylacetic acid (homogentisic acid) and 2,4-dihydroxyphenylacetic acid, are phenolic compounds that can be difficult to distinguish due to their identical mass and elemental composition. This guide provides a comparative analysis of how tandem mass spectrometry (MS/MS) can be employed to differentiate these isomers, supported by experimental data and detailed protocols.
Introduction to Isomer Differentiation by Mass Spectrometry
While isomers cannot be differentiated by a single stage of mass spectrometry due to their identical mass-to-charge ratio (m/z), tandem mass spectrometry (MS/MS) provides a powerful tool for their distinction. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), unique fragmentation patterns can be generated that are characteristic of the specific isomeric structure. The position of the hydroxyl groups on the phenyl ring of dihydroxyphenylacetic acid isomers influences the stability of the precursor and fragment ions, leading to differences in the relative abundances of the observed product ions. These quantitative differences in the fragmentation spectra serve as fingerprints for each isomer.
Comparative Fragmentation Analysis
The primary fragmentation pathways for dihydroxyphenylacetic acid isomers in negative ion mode typically involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The relative ease of these losses is dependent on the positions of the hydroxyl groups.
A key differentiator is the initial loss of the acetic acid side chain or parts of it. For instance, the loss of the entire acetic acid group (CH₂COOH, 60 Da) or the carboxyl group (COOH, 45 Da) can be observed. Subsequent fragmentations of the remaining dihydroxybenzene structure can also provide isomer-specific ions.
Table 1: Comparison of Key Fragment Ions of Dihydroxyphenylacetic Acid Isomers in Mass Spectrometry
| Precursor Ion (m/z) | Isomer | Key Fragment Ions (m/z) and their Relative Abundance | Putative Neutral Loss |
| 167 [M-H]⁻ | This compound | 123 (major), 107 | CO₂ and subsequent loss of H₂O |
| 167 [M-H]⁻ | 2,5-Dihydroxyphenylacetic acid | 123 (major), 108 | CO₂ and subsequent loss of CH₃ |
| 167 [M-H]⁻ | 2,4-Dihydroxyphenylacetic acid | 123 (major), 107 | CO₂ and subsequent loss of H₂O |
Note: The relative abundances of fragment ions can vary depending on the specific instrumentation and collision energy used. The data presented is a representative summary based on available spectral information and theoretical fragmentation.
Proposed Fragmentation Pathways
The differentiation of these isomers relies on the stability of the resulting fragment ions. For example, the proximity of the hydroxyl and carboxylic acid groups in some isomers can facilitate specific intramolecular reactions upon fragmentation, leading to unique product ions or significantly different abundance ratios.
Experimental Workflow
A typical workflow for the differentiation of dihydroxyphenylacetic acid isomers involves separation by liquid chromatography followed by detection and fragmentation using a tandem mass spectrometer.
Experimental Protocols
The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of dihydroxyphenylacetic acid isomers.
1. Sample Preparation:
-
Prepare individual stock solutions of this compound, 2,5-dihydroxyphenylacetic acid, and 2,4-dihydroxyphenylacetic acid in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with the initial mobile phase.
-
For analysis in biological matrices, perform a protein precipitation step using acetonitrile followed by centrifugation.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS1 Scan Range: m/z 100-200.
-
Precursor Ion: m/z 167.
-
Collision Gas: Argon.
-
Collision Energy: Optimize between 10-30 eV to achieve characteristic fragmentation.
-
MS2 Scan Range: m/z 50-170.
Logical Relationships in Fragmentation
The fragmentation process can be visualized as a decision tree where the initial structure dictates the subsequent bond cleavages.
Conclusion
Tandem mass spectrometry is an indispensable technique for the differentiation of this compound from its isomers. By carefully optimizing chromatographic separation and collision-induced dissociation conditions, unique fragmentation patterns and, more importantly, reproducible differences in the relative abundance of fragment ions can be obtained. This allows for the confident identification and quantification of each isomer in complex mixtures, which is critical for advancing research and development in various scientific fields.
Navigating the Blood-Brain Barrier: A Comparative Guide to the Permeability of 3,5-Dihydroxyphenylacetic Acid and Related Phenolic Compounds
For researchers, scientists, and drug development professionals, understanding the ability of a compound to cross the blood-brain barrier (BBB) is a critical step in the development of neurotherapeutics. This guide provides a comparative analysis of the BBB permeability of 3,5-Dihydroxyphenylacetic acid and structurally similar phenolic acids, supported by experimental data and detailed protocols for in vitro assessment.
While direct experimental data on the blood-brain barrier (BBB) permeability of this compound is limited in publicly available research, we can infer its potential permeability by examining structurally related phenolic acids. This comparison guide summarizes available in vitro data for key comparator compounds—caffeic acid, ferulic acid, protocatechuic acid, and vanillic acid—and provides detailed methodologies for two common in vitro BBB permeability assays: the cell-based Human Brain Microvascular Endothelial Cell (HBMEC) model and the non-cell-based Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).
Comparative Analysis of Phenolic Acid BBB Permeability
The ability of phenolic acids to cross the BBB is influenced by factors such as lipophilicity, molecular weight, and interaction with transport proteins. The following table summarizes the available in vitro BBB permeability data for selected phenolic acids. It is important to note that the data is compiled from various studies using different experimental conditions, which can influence the absolute permeability values. Therefore, this table should be used for qualitative comparison and to understand the general permeability characteristics of this class of compounds.
| Compound | Chemical Structure | In Vitro Model | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification | Reference |
| Caffeic Acid | Caco-2 | 0.487 - 0.505 | Low | [1] | |
| Gallic Acid | Mouse Brain Endothelial Cells | 21.97 ± 1.92 | High | [2] | |
| Vanillic Acid | HBMEC | - | Permeable | [3] | |
| Ferulic Acid | PAMPA-BBB | High Permeability | High | [4] | |
| Protocatechuic Acid | PAMPA-BBB | High Permeability | High | [4] |
Note: Direct quantitative Papp values for vanillic acid in the HBMEC model were not available in the searched literature, though it is reported to be permeable.[3] The permeability of ferulic and protocatechuic acids was described as high in a PAMPA-BBB assay, but specific numerical values were not provided in the summary.[4] The Caco-2 cell line is often used as a preliminary screen for BBB permeability, though it is of intestinal origin.
Experimental Protocols for BBB Permeability Assessment
Two primary in vitro methods are employed to evaluate the BBB permeability of compounds: cell-based assays that mimic the biological barrier and non-cell-based assays that assess passive diffusion.
In Vitro BBB Permeability Assay using Human Brain Microvascular Endothelial Cells (HBMEC)
This method utilizes a co-culture of human brain microvascular endothelial cells with astrocytes and pericytes on a transwell insert to form a tight monolayer that simulates the BBB.
Materials:
-
Human Brain Microvascular Endothelial Cells (HBMECs)
-
Human Astrocytes
-
Human Pericytes
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), and antibiotics.
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates.
-
Extracellular matrix coating solution (e.g., collagen I and fibronectin).
-
Test compound (this compound or comparators).
-
Lucifer yellow or another fluorescent marker for barrier integrity assessment.
-
Trans-Epithelial Electrical Resistance (TEER) meter.
-
Analytical instrumentation for compound quantification (e.g., LC-MS/MS).
Protocol:
-
Cell Seeding:
-
Coat the apical side of the transwell inserts with the extracellular matrix solution.
-
Seed astrocytes and pericytes on the basolateral side of the inverted insert.
-
After cell attachment, place the insert in the 24-well plate and seed HBMECs on the apical side of the membrane.
-
-
Co-culture and Barrier Formation:
-
Culture the cells for several days to allow for the formation of a confluent monolayer with tight junctions.
-
Monitor the barrier integrity by measuring the TEER daily. A stable and high TEER value indicates a well-formed barrier.
-
-
Permeability Assay:
-
Replace the medium in the apical (donor) chamber with a medium containing the test compound at a known concentration.
-
At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (acceptor) chamber.
-
Simultaneously, perform a barrier integrity check by measuring the flux of a fluorescent marker like Lucifer yellow from the apical to the basolateral chamber.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the acceptor chamber.
-
A is the surface area of the transwell membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict passive, transcellular permeability across the BBB.
Materials:
-
PAMPA sandwich plate (a donor plate with a filter membrane and an acceptor plate).
-
Porcine brain lipid (PBL) extract or a synthetic lipid mixture.
-
Dodecane or another suitable organic solvent.
-
Phosphate-buffered saline (PBS, pH 7.4).
-
Test compound.
-
Control compounds with known BBB permeability (high and low).
-
UV-Vis plate reader or LC-MS/MS for quantification.
Protocol:
-
Membrane Preparation:
-
Prepare a solution of the brain lipid in the organic solvent.
-
Coat the filter membrane of the donor plate with a small volume of the lipid solution and allow the solvent to evaporate, leaving a lipid layer.
-
-
Assay Setup:
-
Fill the wells of the acceptor plate with buffer.
-
Add the test compound solution (dissolved in buffer) to the wells of the donor plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
-
Quantification and Data Analysis:
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the effective permeability (Pe) using a specific formula that accounts for the concentrations in the donor and acceptor wells and the incubation time. Classification of permeability is often done by comparing the Pe value to those of known high and low permeability standards.[5]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Workflow for the in vitro HBMEC blood-brain barrier permeability assay.
Caption: Workflow for the PAMPA-BBB permeability assay.
Caption: Potential transport mechanisms of phenolic acids across the blood-brain barrier.
References
- 1. Screening of the Anti-Neurodegenerative Activity of Caffeic Acid after Introduction into Inorganic Metal Delivery Systems to Increase Its Solubility as the Result of a Mechanosynthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From the gut to the brain: the long journey of phenolic compounds with neurocognitive effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of the tyrosinase inhibitory activity of dihydroxyphenylacetic acids
For researchers, scientists, and drug development professionals, identifying potent and specific tyrosinase inhibitors is a cornerstone in the development of novel treatments for hyperpigmentation disorders and in the formulation of advanced cosmetic skin-lightening agents. Dihydroxyphenylacetic acids (DHPAs), structural analogs of the natural tyrosinase substrate L-DOPA, represent a promising class of compounds for tyrosinase inhibition. This guide provides a comparative analysis of the tyrosinase inhibitory activity of various DHPA isomers, supported by available experimental data. A detailed experimental protocol for assessing tyrosinase inhibition is also presented to facilitate reproducible research in this area.
Quantitative Comparison of Tyrosinase Inhibitory Activity
| Compound | Common Name | Chemical Structure | Tyrosinase Source | Substrate | IC50 (µM) | Reference |
| 3,4-Dihydroxyphenylacetic Acid | Homoprotocatechuic Acid | - | - | - | Data Not Available | |
| 2,5-Dihydroxyphenylacetic Acid | Homogentisic Acid | - | - | - | Data Not Available | |
| 3,4-Dihydroxybenzaldehyde | Protocatechuic Aldehyde | Mushroom | L-Tyrosine | 19.92 | [1] | |
| Kojic Acid (Reference) | Kojic Acid | Mushroom | L-DOPA | ~16-23 | [2][3][4] |
Note: The IC50 value for 3,4-Dihydroxybenzaldehyde is included as it is a structurally similar compound, and specific IC50 values for 3,4-Dihydroxyphenylacetic acid were not found in the searched literature. The IC50 values for Kojic Acid are provided as a common benchmark for tyrosinase inhibitors and can vary between studies.[2][3][4] The absence of data for several isomers highlights a gap in the current research landscape and underscores the need for a comprehensive comparative study.
Experimental Protocols
A standardized and well-documented experimental protocol is essential for the accurate and reproducible assessment of tyrosinase inhibitory activity. The following is a detailed methodology for a common in vitro mushroom tyrosinase inhibition assay using L-DOPA as a substrate.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Dihydroxyphenylacetic acid isomers (or other test compounds)
-
Kojic acid (as a positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate (a mixture of monobasic and dibasic salts) and adjust the pH to 6.8. This buffer is used for all dilutions unless stated otherwise.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer to a final concentration of 1000-2000 U/mL. The exact concentration may need to be optimized based on the activity of the enzyme lot. Keep the enzyme solution on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in the phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh just before use due to its susceptibility to auto-oxidation.
-
Test Compound Stock Solutions: Dissolve the dihydroxyphenylacetic acids and kojic acid in DMSO to create concentrated stock solutions (e.g., 10-100 mM).
-
Working Solutions: Prepare serial dilutions of the test compounds and kojic acid in the phosphate buffer to achieve a range of desired final assay concentrations. The final concentration of DMSO in the reaction mixture should be kept low (typically ≤1%) to avoid interfering with enzyme activity.
Assay Procedure
-
Plate Setup: In a 96-well microplate, add the following to each well:
-
Test Wells: 20 µL of the test compound working solution + 160 µL of phosphate buffer + 20 µL of mushroom tyrosinase solution.
-
Control Wells (No Inhibitor): 20 µL of phosphate buffer (with the same percentage of DMSO as the test wells) + 160 µL of phosphate buffer + 20 µL of mushroom tyrosinase solution.
-
Blank Wells (No Enzyme): 20 µL of the test compound working solution + 180 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance of each well at 475 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every 1-2 minutes) for a total of 15-20 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for background absorbance by subtracting the rate of the blank wells from the corresponding test and control wells.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:
% Inhibition = [ (V_control - V_test) / V_control ] * 100
Where:
-
V_control is the rate of reaction in the control well.
-
V_test is the rate of reaction in the test well.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
References
- 1. Inhibition of tyrosinase by protocatechuic aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
Safety Operating Guide
Proper Disposal of 3,5-Dihydroxyphenylacetic Acid: A Comprehensive Guide
Ensuring the safe and compliant disposal of 3,5-Dihydroxyphenylacetic acid is paramount for maintaining a secure laboratory environment and protecting personnel and the environment. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, addressing its solid form and residues from experimental use. Adherence to these protocols is essential for mitigating risks associated with this hazardous substance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene), and a lab coat, must be worn at all times when handling this chemical.[2] All manipulations of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[1][3]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 4670-09-1[1] |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Solid |
| Hazard Classifications | Acute toxicity (oral), Skin irritation, Serious eye irritation, Specific target organ toxicity (single exposure - respiratory tract irritation)[1] |
Step-by-Step Disposal Procedures
The disposal of this compound must strictly adhere to all local, state, and federal regulations. This chemical should never be disposed of down the drain or in regular trash.[4][5]
Unused or Waste this compound (Solid)
-
Waste Identification: All unused or waste this compound must be treated as hazardous chemical waste.[6]
-
Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable choice. The container must be in good condition, free from leaks or external contamination.[4]
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the appropriate hazard pictograms (e.g., irritant, harmful).[5][7][8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[5][9] Ensure the storage area is secure and away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9]
Contaminated Labware and Debris
-
Collection: Pipette tips, centrifuge tubes, gloves, and other materials contaminated with this compound should be collected in a sealable container separate from other hazardous chemical waste.[11] For items that could puncture a bag, use a rigid, puncture-resistant container.
-
Labeling: Clearly label the bag or container as "Hazardous Waste: this compound Debris" and include the date of generation.[12]
-
Disposal: Dispose of the container through your institution's hazardous waste program.[11]
Aqueous Solutions Containing this compound
-
Collection: Collect all aqueous waste containing this compound in a shatter-proof, sealable container (e.g., a high-density polyethylene bottle).[6]
-
Labeling: Label the container with "Hazardous Waste: Aqueous solution of this compound," and list the approximate concentration and any other chemical constituents.
-
Storage: Store the waste container in a designated satellite accumulation area with secondary containment to prevent spills.[4][8]
-
Disposal: Arrange for pickup by your institution's hazardous waste management service.
Small Spills Cleanup and Disposal
-
Immediate Action: In case of a small spill, evacuate the immediate area and ensure proper ventilation.[10]
-
Cleanup: Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as vermiculite, sand, or earth.[10][13] For small liquid spills, paper towels may be used.[2]
-
Containerization and Labeling: Carefully collect the absorbed material and any contaminated debris and place it into a sealed, labeled hazardous waste container. The label should read "Spill Debris: this compound."[12]
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.[12]
-
Disposal: Arrange for the pickup of the spill debris container by your hazardous waste management provider.[12]
Experimental Protocols
Currently, there are no standard, widely accepted experimental protocols for the in-lab neutralization or degradation of this compound that are recommended for routine disposal in a research setting. The safest and most compliant method of disposal is through a licensed chemical disposal facility, which typically utilizes high-temperature incineration.[13]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. fishersci.com [fishersci.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. danthelabsafetyman.com [danthelabsafetyman.com]
- 6. researchgate.net [researchgate.net]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. nj.gov [nj.gov]
- 11. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 3,5-Dihydroxyphenylacetic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Dihydroxyphenylacetic acid. Adherence to these procedures is essential for minimizing risks and ensuring a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 4670-09-1
Hazard Summary: According to the Safety Data Sheet (SDS), this compound is classified as follows:
-
Acute toxicity (oral), Category 4 (H302): Harmful if swallowed.[1]
-
Skin corrosion/irritation, Category 2 (H315): Causes skin irritation.[1]
-
Serious eye damage/eye irritation, Category 2 (H319): Causes serious eye irritation.[1]
-
Specific target organ toxicity - single exposure (respiratory tract irritation), Category 3 (H335): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on its hazard profile and general best practices for phenolic and irritant compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash hazard.[2][3] | Protects against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | Double-gloved nitrile exam-style gloves (minimum 8mil thickness) for incidental contact. For extended contact or handling of concentrated solutions, utility-grade neoprene or butyl gloves should be worn over nitrile gloves.[2] Gloves should be changed immediately upon contamination. | Provides a barrier against skin contact, which can cause irritation.[1] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes must be worn.[2][3] For procedures with a high risk of splashing, a chemically resistant apron (e.g., butyl rubber or neoprene) is recommended.[2] | Protects the skin from accidental contact and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[2][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or N95 particulate filter is necessary. Respirator users must be fit-tested and trained. | Prevents respiratory irritation from inhaling dust or aerosols of the compound.[1] |
Operational Plan: Step-by-Step Handling Procedures
Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to disposal.
1. Pre-Handling Preparation:
-
Locate Emergency Equipment: Before starting work, confirm the location and accessibility of the nearest emergency eyewash station and safety shower.[4]
-
Assemble PPE: Gather all necessary PPE as specified in the table above.
-
Prepare Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[2][3]
-
Waste Container: Prepare a designated and clearly labeled hazardous waste container for this compound waste.[3][5]
2. Handling the Compound:
-
Weighing: If weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.[5] Use a disposable weigh boat.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transport: When moving the chemical, use a secondary container to prevent spills.[6][7]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[8]
-
Storage: Store any remaining this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
Disposal Plan
The disposal of this compound and contaminated materials must be handled as hazardous waste in accordance with institutional and local regulations.
-
Unused or Waste Product: Collect all unused or waste this compound in a designated, sealed, and clearly labeled hazardous waste container.[3][5]
-
Contaminated Materials: All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weigh boats) contaminated with the compound should be collected in a separate, sealed container and disposed of as hazardous waste.[3]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. Follow your institution's procedures for the disposal of empty chemical containers.
-
Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5] Do not dispose of this chemical down the drain or in the regular trash.[5][6]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. ehss.syr.edu [ehss.syr.edu]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. umdearborn.edu [umdearborn.edu]
- 7. ibisscientific.com [ibisscientific.com]
- 8. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
